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rrg protein, mouse

Cat. No.: B1176453
CAS No.: 149137-54-2
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Description

Contextualizing Arginine-Glycine Rich (RGG/RG) Motifs in Protein Function

Arginine-Glycine rich (RGG/RG) motifs are prevalent low-complexity sequences found in numerous proteins, particularly those involved in RNA processing, transcriptional regulation, and chromatin remodeling. These motifs are characterized by repeated arginine and glycine (B1666218) residues, often interspersed with other amino acids. mdpi.compreprints.org In mouse proteins, RGG/RG motifs serve as versatile interaction domains, facilitating protein-protein, protein-RNA, and protein-DNA interactions. mdpi.compreprints.orgresearchgate.net

A significant aspect of RGG/RG motifs is their susceptibility to post-translational modification, particularly arginine methylation, mediated by protein arginine methyltransferases (PRMTs). mdpi.comresearchgate.netpnas.org This methylation can modulate the binding affinity of RGG/RG motifs and influence the localization and function of the proteins containing them. mdpi.comresearchgate.net

In mouse biology, RGG/RG motifs are found in proteins crucial for diverse processes. For instance, proteins involved in spliceosome assembly, such as Sm proteins, utilize RG motifs for interactions. pnas.org Piwi proteins like Miwi and Mili, essential for germ cell development and transposon silencing in mice, contain multiple N-terminal RG/RA (arginine-alanine) rich clusters that can be methylated and serve as docking sites for Tudor domain proteins. pnas.org Nucleolin (NCL), an abundant nucleolar protein, contains a GAR/RGG motif that has been identified as an alarmin, capable of activating immune cells in lupus-prone mice. nih.gov The alarmin activity of Nucleolin has been shown to reside within its GAR/RGG motif. nih.gov

Proteins with RGG/RG motifs are implicated in various cellular processes:

Protein Family/TypeExample Mouse Protein(s)Cellular Process(s) InvolvedKey Feature(s)
RNA-binding proteinsNucleolin (NCL), Piwi family (Miwi, Mili)RNA processing, translation, germ cell development, stress granule formationRGG/RG motifs, Arginine methylation
Chromatin RemodelingMRE11DNA damage signalingRGG/RG motifs
Spliceosome AssemblySm proteinsPre-mRNA splicingRG motifs
DEAD-box RNA helicasesDDX3XRNA metabolism, stress responses, phase separationRG/RGG motifs

Research in mouse models has highlighted the functional importance of these motifs. For example, mutations or modifications within RGG/RG motifs can impact protein aggregation, phase separation behavior, and ultimately, cellular function and disease pathogenesis. preprints.orgresearchgate.net

Overview of Repulsive Guidance Molecule (RGM) Family Members in Murine Systems

The Repulsive Guidance Molecule (RGM) family consists of three members in mammals: RGMa, RGMb, and RGMc. wikipedia.orgnih.govnih.govrndsystems.complos.org Mouse orthologs for each of these proteins have been identified and are subjects of extensive research in murine systems. wikipedia.orgnih.govnih.govuniprot.orguniprot.orggenscript.comrndsystems.com RGMs are typically glycosylphosphatidylinositol (GPI)-linked cell-membrane-associated proteins, although soluble forms also exist. wikipedia.orgnih.govnih.govplos.org They share common structural features, including an N-terminal signal peptide, a partial von Willebrand factor type D domain, and a C-terminal GPI-anchor signal. nih.govnih.govrndsystems.com

In mouse biology, RGM proteins play critical roles in development and in the adult. RGMa is particularly well-characterized for its function as a repulsive guidance cue for axons in the developing nervous system. wikipedia.orgnih.govrndsystems.comrndsystems.comassaygenie.com Studies in mice have shown that RGMa regulates processes such as cephalic neural tube closure and inhibits neurite outgrowth. rndsystems.comassaygenie.com Loss of function of RGMa in mice can lead to severe developmental defects like exencephaly. rndsystems.com RGMa signals, at least in part, through the receptor Neogenin. wikipedia.orgrndsystems.comassaygenie.com

Beyond their roles in neural guidance, RGM proteins also function as co-receptors for Bone Morphogenetic Proteins (BMPs), enhancing BMP signaling pathways (SMAD1/5/8). wikipedia.orgnih.govplos.orgassaygenie.com This co-receptor function is important in various contexts, including neural development and iron metabolism. wikipedia.orgnih.govplos.org RGMc, also known as Hemojuvelin (HJV), plays a crucial role in systemic iron homeostasis in mice by regulating the BMP-SMAD pathway in the liver, which controls the expression of the iron-regulatory hormone hepcidin (B1576463). nih.govplos.org Mutations in the gene encoding RGMc in mice lead to iron overload, mimicking juvenile hemochromatosis in humans. nih.govplos.org

The distinct expression patterns and functions of the RGM family members in mice are summarized below:

Mouse RGM Family MemberPrimary Expression Sites (Mouse)Key Functions in Mouse Biology
RGMaDeveloping and adult nervous system (neurons, oligodendroglia), gastrocnemius muscle, ventricular zoneAxon guidance (repulsion), neural tube closure, neurite outgrowth inhibition, BMP co-receptor
RGMb (DRAGON)Throughout the CNS (distinct distribution from RGMa)May inhibit neurite outgrowth, BMP co-receptor
RGMc (Hemojuvelin)Skeletal muscle, heart, liverRegulation of iron metabolism (via BMP signaling), BMP co-receptor

Research utilizing mouse models, including knockout mice, has been instrumental in dissecting the specific roles of each RGM family member in vivo. nih.govrndsystems.complos.org

Introduction to the Regenerating Islet-Derived (Reg) Protein Family in Mouse Physiology

The Regenerating Islet-Derived (Reg) protein family is a group of small, secreted proteins belonging to the C-type lectin superfamily. nih.govphysiology.org In mice, this family is encoded by a cluster of genes on chromosome 6 and includes members such as Reg I, Reg II, Reg III alpha (Reg3a), Reg III beta (Reg3b), Reg III gamma (Reg3g), and Reg III delta (Reg3d). nih.govnih.govnih.gov

Reg proteins in mice exhibit pleiotropic functions, acting as growth factors, anti-apoptotic agents, and antimicrobial peptides. nih.govphysiology.orgnih.govfrontiersin.orgcloud-clone.com They are particularly noted for their roles in the regeneration and protection of cells in the pancreas and gastrointestinal tract. nih.govphysiology.orgnih.govfrontiersin.org

Specific mouse Reg proteins have been implicated in various physiological and pathophysiological processes:

Reg I and Reg II: Expressed in hyperplastic islets and suggested to play a role in pancreatic β-cell regeneration and proliferation. nih.govfrontiersin.orgphysiology.org Reg I has also been implicated in maintaining gastrointestinal mucosal integrity. physiology.org

Reg III alpha (Reg3a), Reg III beta (Reg3b), and Reg III gamma (Reg3g): Strongly expressed in the intestinal tract and weakly in the pancreas. nih.govnih.govnih.gov Reg3b and Reg3g are considered murine homologs of human REG3A and have been shown to have bactericidal activity against intestinal bacteria. nih.govcloud-clone.com Reg3a is also expressed in the pancreas and intestine. rndsystems.comwikipedia.org Studies in mouse models of ileitis and colitis suggest a crucial role for Reg3β in attenuating intestinal inflammation. nih.gov Reg3γ is expressed in epithelial cells of the airways and intestine and may play a protective role against external factors. nih.gov

Reg III delta (Reg3d): Predominantly expressed in the exocrine pancreas. nih.gov

Research using mouse models of diabetes and inflammatory bowel disease has provided significant insights into the functions of the Reg family. For example, increased Reg protein levels have been observed during liver regeneration and in mouse models of type 1 diabetes, suggesting their involvement in β-cell neogenesis and tissue repair. frontiersin.orgphysiology.orgrndsystems.com

Key characteristics and functions of selected mouse Reg proteins are summarized below:

Mouse Reg Family MemberPrimary Expression Sites (Mouse)Key Functions in Mouse Biology
Reg IPancreas (islets), GI tractβ-cell regeneration, proliferation, GI mucosal integrity
Reg IIPancreas (islets)β-cell regeneration, proliferation
Reg3aIntestine, pancreasCell proliferation, differentiation, increased expression in pancreatic inflammation
Reg3bIntestine, pancreasAntimicrobial activity (Gram-positive and negative bacteria), attenuation of intestinal inflammation
Reg3gIntestine, airwaysAntimicrobial activity, protection of epithelial barriers
Reg3dExocrine pancreasFunction less characterized compared to other Reg III members

Despite progress, the precise regulation of Reg protein expression and the molecular mechanisms underlying their diverse functions in mice warrant further investigation. frontiersin.org

Characterization of Regulators of G Protein Signaling (RGS) Proteins in Mouse Models

Regulators of G Protein Signaling (RGS) proteins are a diverse family of intracellular proteins that act as negative regulators of G protein-coupled receptor (GPCR) signaling. nih.govnih.govashpublications.org They achieve this by acting as GTPase-activating proteins (GAPs) for activated G protein alpha subunits, accelerating the hydrolysis of GTP to GDP and thereby promoting the return of the G protein to its inactive state. nih.govnih.govashpublications.orguniprot.orguniprot.orgnih.govpnas.org

Research in mice has demonstrated the critical involvement of RGS proteins in a wide range of physiological processes, including:

Cardiovascular Function: RGS proteins, such as RGS4, play a significant role in regulating heart rate and the speed of signal transmission through the atrioventricular node by modulating muscarinic receptor signaling. ahajournals.org

Central Nervous System: RGS proteins are crucial for regulating neurotransmission and have been implicated in processes such as pain perception, reward pathways, and circadian rhythms. nih.govnih.govnih.gov For instance, RGS9-2 influences behavioral sensitivity to dopamine (B1211576) agonists. nih.gov

Immune System: RGS proteins can modulate immune cell function, including T cell trafficking and activation. nih.gov

Metabolism: Some RGS proteins are involved in regulating metabolic processes, such as glucose production and insulin (B600854) secretion. nih.gov

Development: Certain RGS proteins, like RGS-PX1 (SNX13), are essential for proper mouse development, with knockout models exhibiting embryonic lethality and defects in neural tube closure and vasculogenesis. pnas.org

Mouse models with targeted disruptions of RGS genes or expressing RGS-insensitive G protein mutants have provided compelling evidence for the profound physiological impact of RGS proteins. nih.govnih.govashpublications.org These studies highlight the importance of RGS-mediated fine-tuning of GPCR signaling for normal physiological function.

Examples of studied mouse RGS proteins and their associated functions:

Mouse RGS ProteinKey Functions in Mouse Biology
RGS4Regulation of heart rate, atrioventricular node conduction
RGS6Regulation of G protein signaling cascades, stability dependent on Gβ5 subunit
RGS7Regulation of G protein signaling cascades, stability dependent on Gβ5 subunit, expressed in striatum
RGS9Regulation of neurotransmission (e.g., dopamine signaling), involved in opioid responses
RGS10Regulation of platelet activation and thrombus formation
RGS11Regulation of G protein signaling cascades, stability dependent on Gβ5 subunit
RGS16Regulation of platelet function, T cell trafficking, circadian rhythms, islet cell development
RGS17Regulation of G protein-coupled receptor signaling, interacts with GNAZ and GNAI2
RGS-PX1 (SNX13)Attenuates Gαs signaling, regulates endocytic trafficking, essential for embryonic development

The complexity and functional redundancy within the RGS family pose challenges in fully dissecting the roles of individual members, but mouse genetic models continue to be crucial tools in this area. nih.govnih.gov

Identification of Lysyl Oxidase (LOX) as a Protein with an "rrg" Alias in Mouse Genomics

Within the realm of mouse genomics and protein nomenclature, Lysyl Oxidase (LOX) stands out as a protein that has been historically associated with the alias "rrg". nih.govjax.orgjax.orgcusabio.combiogps.orgthermofisher.comthermofisher.comuniprot.org This alias, "ras recision gene (rrg)", reflects early research connections that are distinct from the RGG/RG motifs or the RGM and Reg protein families discussed previously.

Lysyl Oxidase (Lox) in Mus musculus is a copper-dependent amine oxidase that plays a critical role in the covalent cross-linking of collagen and elastin (B1584352), extracellular matrix proteins essential for the structural integrity of connective tissues. nih.govjax.orgjax.orgcusabio.comuniprot.org The protein is synthesized as a precursor that undergoes proteolytic processing to yield an active mature enzyme and a propeptide. nih.govjax.org The mature enzyme catalyzes the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin, initiating the formation of cross-links that provide tensile strength and elasticity to tissues. nih.govjax.orguniprot.org

Studies in mice have highlighted the essential functions of LOX during development. Homozygous inactivation of the Lox gene in mice leads to severe developmental defects and perinatal lethality, characterized by altered arterial wall structure, aortic aneurysms, cardiovascular dysfunction, diaphragmatic hernia, and abnormalities in the development of the respiratory system, skin, and connective tissue. jax.orgjax.org These phenotypes underscore the critical role of LOX-mediated extracellular matrix cross-linking for proper organogenesis and tissue function.

Beyond its structural roles, the propeptide of LOX is thought to have independent functions, including potential involvement in tumor suppression by inhibiting the Ras signaling pathway. nih.gov

Research on LOX in mouse models also extends to its involvement in various disease contexts, including cardiovascular diseases and fibrosis. nih.govjax.orgcusabio.com Mouse models with specific mutations in the Lox gene, such as the M292R mutation found in some human thoracic aortic aneurysm and dissection patients, have been generated using techniques like CRISPR/Cas9 to study the molecular basis of these conditions. jax.org

Key features of mouse Lysyl Oxidase (LOX):

Mouse ProteinAlias(es)Primary Function(s)Key Feature(s)
Lysyl OxidaseLox, rrg, ras recision gene, TSC-160, AAT10Cross-linking of collagen and elastin, extracellular matrix remodelingCopper-dependent amine oxidase, secreted protein, propeptide with potential signaling roles

The identification of "rrg" as an alias for mouse Lysyl Oxidase in genomic databases is a key point of connection for the user's query, linking a specific, well-characterized enzyme to the ambiguous "rrg" term. nih.govjax.orgjax.orgbiogps.orgthermofisher.comthermofisher.comuniprot.org

Methodological Approaches for Investigating RRG-Related Proteins in Mus musculus

Investigating the diverse group of proteins related to the "RRG" designation in Mus musculus requires a variety of biochemical, molecular, genetic, and cell biological techniques. The choice of methodology depends heavily on the specific protein family or motif being studied and the biological question being addressed.

Common methodological approaches employed in mouse research for these protein families include:

Genetic Manipulation: The generation of genetically modified mouse models is a cornerstone of studying protein function in vivo. This includes:

Knockout Mice: Used to determine the necessity of a protein for specific biological processes by eliminating its expression (e.g., RGM, Reg, RGS, LOX). nih.govrndsystems.complos.orgnih.govnih.govnih.govashpublications.orgpnas.orgarvojournals.org

Knock-in Mice: Used to introduce specific mutations (e.g., RGS-insensitive G protein mutants) or tag proteins for visualization or purification. nih.govashpublications.org

Transgenic Mice: Used to overexpress a protein or express it in a specific tissue or developmental stage. nih.govphysiology.orgashpublications.org

CRISPR/Cas9 and Homologous Recombination: Techniques used for targeted gene editing and the generation of knockout or knock-in models. pnas.orgjax.orgarvojournals.org

Expression Analysis: Techniques to determine the presence, location, and levels of mRNA and proteins:

Quantitative PCR (qPCR) and Northern Blot: To measure mRNA levels. arvojournals.orgmdpi.com

Western Blot: To detect and quantify protein levels. arvojournals.org

Immunohistochemistry and Immunofluorescence: To visualize protein localization in tissues and cells. nih.govphysiology.org

In Situ Hybridization: To detect mRNA localization in tissues. nih.gov

ELISA: Enzyme-linked immunosorbent assays are used to quantify specific proteins in biological samples like serum, plasma, or cell culture supernatants (e.g., RGMa). assaygenie.comnovusbio.comrndsystems.combio-techne.com

Biochemical Assays: To study protein properties and interactions:

GTPase Activity Assays: Used to measure the ability of RGS proteins to stimulate GTP hydrolysis by G protein alpha subunits. ashpublications.orgpnas.org

Binding Assays (e.g., Surface Plasmon Resonance, ELISA-based binding assays): To study interactions between proteins (e.g., RGM-BMP binding, RGS-G protein interaction, RGG/RG motif binding). plos.orgrndsystems.com

Cell Proliferation and Apoptosis Assays: To assess the effects of proteins like the Reg family on cell survival and division. cloud-clone.comrndsystems.com

Enzyme Activity Assays: Specific assays for enzymes like Lysyl Oxidase to measure their catalytic activity.

Cell-Based Assays: To investigate protein function in a cellular context:

Neurite Outgrowth Assays: Used to study the repulsive or attractive effects of guidance molecules like RGMa. rndsystems.comassaygenie.com

Signaling Assays (e.g., Reporter Assays, Phospho-SMAD Western Blots): To assess the impact of proteins on downstream signaling pathways (e.g., RGM effects on BMP signaling, RGS effects on GPCR signaling). wikipedia.orgplos.orgassaygenie.com

Cell Adhesion and Migration Assays: To study the roles of proteins in cell-cell interactions and movement.

Structural Biology: Techniques like X-ray crystallography and cryo-EM to determine the three-dimensional structure of these proteins and gain insights into their mechanisms of action. pnas.orgnih.gov

Proteomics and Transcriptomics: High-throughput approaches to identify and quantify proteins and mRNA transcripts, providing a global view of gene expression and protein profiles under different conditions. mdpi.comresearchgate.netpnas.orgnih.gov

The integration of these diverse methodologies in mouse models allows researchers to gain a comprehensive understanding of the functions of RRG-related proteins in normal physiology and disease.

Properties

CAS No.

149137-54-2

Molecular Formula

C9H6BrFO

Synonyms

rrg protein, mouse

Origin of Product

United States

Repulsive Guidance Molecule Rgm Family in Mus Musculus

Developmental Neurobiology and Axon Guidance Mechanisms of Mouse RGMa

During neural development in Mus musculus, RGMa acts as a repulsive cue that influences the pathfinding of axons and the formation of neural circuits. It is involved in nervous system development nih.gov. RGMa has been shown to function as a repulsive axon guidance molecule in the mouse hippocampus mrc.ac.uk.

A well-characterized function of mouse RGMa is its ability to induce growth cone collapse and inhibit neurite outgrowth in various neuronal populations. RGMa was originally identified through its growth cone collapsing activity mrc.ac.uk. Studies in mouse models have demonstrated that RGMa induces growth cone collapse in primary dorsal root ganglion (DRG) neurons and cortical neurons cdutcm.edu.cnmdpi.comwikipedia.orgnih.gov. This repulsive effect leads to the retraction or altered trajectory of growing axons.

RGMa also acts as a potent inhibitor of neurite outgrowth in mammalian central nervous system (CNS) neurons lipidmaps.orgidrblab.net. In vitro studies using cultured mouse cortical neurons and neuronal progenitors from the enteric nervous system have shown that RGMa strongly inhibits neurite outgrowth mdpi.comguidetopharmacology.org. This inhibitory effect is mediated through specific signaling pathways activated upon RGMa binding to its receptor mdpi.comidrblab.netnih.govidrblab.net.

Beyond its role in guiding growing axons, RGMa in mouse models also influences the later stages of neuronal development, including the formation of dendritic branches and synapses. RGMa inhibits cortical neuron branching mdpi.comidrblab.netresearchgate.net. Studies using cultured mouse cortical neurons have shown that RGMa negatively regulates neuronal network formation nih.govresearchgate.net.

Furthermore, RGMa has been implicated in the regulation of synapse formation. It inhibits the formation of mature synapses mdpi.comidrblab.netresearchgate.net. Experimental evidence suggests that RGMa can antagonize synaptogenesis. For instance, in the mouse auditory system, inhibition of RGMa has been shown to increase afferent synapse formation with auditory hair cells plos.orgnih.gov. RGMa is present at the synapse and prevents regrowth and synaptogenesis of peripheral auditory nerve fibers with inner hair cells plos.org.

RGMa plays a critical role in early embryonic development, specifically in the process of neural tube closure in Mus musculus. Loss-of-function analysis in mice revealed that RGMa plays an important role in neural tube morphogenesis nih.govciteab.com. Rgma mutant mice exhibit defects in cephalic neural tube closure genecards.orgmrc.ac.ukwikipedia.orgnih.govnih.govguidetoimmunopharmacology.org. Approximately 50% of homozygous Rgma mutant mice show defects in neural tube closure genecards.orgwikipedia.org. RGMa-Neogenin interactions are essential for effective neural fold elevation during neurulation and for establishing apicobasal polarity in the neuroepithelium, processes critical for neural tube closure researchgate.net.

Molecular Interactions and Signaling Pathways of Mouse RGMa

The biological functions of RGMa in Mus musculus are primarily mediated through its interaction with specific cell surface receptors and the subsequent activation of intracellular signaling cascades.

The principal receptor for RGMa in neurons is Neogenin mrc.ac.ukcenmed.comidrblab.net. Neogenin is a transmembrane protein that binds to RGMa, initiating downstream signaling events wikipedia.orgnih.gov. The interaction between RGMa and Neogenin is required for the neurite growth inhibitory and axon repulsive effects of RGMa mrc.ac.uk. The binding of RGMa to Neogenin occurs through the fibronectin domain of Neogenin cenmed.com.

Binding of RGMa to Neogenin on neuronal growth cones leads to the activation of the Rho kinase pathway mrc.ac.uk. This involves the activation of the small GTPase RhoA and its downstream effector Rho-associated protein kinase 1 (ROCK1) mdpi.comidrblab.netnih.govidrblab.netguidetoimmunopharmacology.org. The RGMa-mediated growth cone collapse is mediated by the activation of RhoA and ROCK1 nih.gov. This activation occurs through a cascade involving UNC5B, ARHGEF12 (LARG), and PTK2 (FAK1) mdpi.comidrblab.net. Activation of RhoA by RGMs is dependent on the Netrin-1 receptor family members, Unc5s mrc.ac.uk. The RhoA-ROCK1 pathway is a key mediator of RGMa-induced neurite outgrowth inhibition and growth cone collapse idrblab.net.

In addition to the RhoA-ROCK1 pathway, RGMa binding to Neogenin also influences the HRAS-PTK2/FAK1-AKT1 signaling cascade. RGMa binding to Neogenin leads to HRAS inactivation by influencing the HRAS-PTK2/FAK1-AKT1 pathway mdpi.comidrblab.netguidetoimmunopharmacology.orgresearchgate.net.

RGMa also interacts with bone morphogenetic proteins (BMPs) and can function as a BMP co-receptor mrc.ac.ukmdpi.comidrblab.netcenmed.commolaid.com. It may signal through SMAD1, SMAD5, and SMAD8 mdpi.comidrblab.net. However, RGM-mediated modulation of BMP signaling has not been consistently implicated in the neurodevelopmental functions of RGMs mrc.ac.uk. Studies suggest that RGMa-mediated Neogenin signaling at the growth cone is independent of BMP receptors nih.gov. RGMa can regulate the expression of CCL5 through a BMP-receptor-dependent pathway pubcompare.ai.

The interaction with Neogenin can also involve other co-receptors, such as members of the Unc5 family mrc.ac.uk. Neogenin can bind all four members of the Unc5 family (Unc5A-D), and the role of Unc5B has been established at the functional level in some contexts mrc.ac.uk. RGMa and Neogenin also control dendritic spine morphogenesis via the WAVE Regulatory Complex (WRC)-mediated actin remodeling csic.es.

Molecular Interactions and Signaling Pathways of Mouse RGMa

Bone Morphogenetic Protein (BMP) Co-receptor Function and SMAD Signaling (e.g., SMAD1/5/8)

RGMa and RGMb function as co-receptors for Bone Morphogenetic Proteins (BMPs), enhancing cellular responses to BMP ligands. nih.govnih.govplos.org This co-receptor function involves interaction with BMP type I receptors (ALK3 and ALK6 for RGMa; ALK2, ALK3, and ALK6 for RGMb) and type II receptors (ACTRIIA and BMPRII for RGMa; ACTRIIA, BMPRII, and ACTRIIB for RGMb). ingentaconnect.comnih.gov This interaction activates the canonical intracellular SMAD1/5/8 signaling pathway. ingentaconnect.comnih.gov Phosphorylated R-Smad1/5/8 proteins form a complex with the Co-Smad, Smad4, and translocate into the nucleus to regulate gene transcription. ingentaconnect.comcambridge.org

RGMa specifically enhances BMP signaling activity through the canonical BMP signaling pathway, and this enhancement is dependent on BMP ligands, being blocked by BMP inhibitors like Noggin or neutralizing antibodies against BMP2 and BMP4. nih.gov RGMa may facilitate the use of ActRIIA by BMP2 and BMP4 ligands, leading to an enhanced signal. nih.gov

RGMb also enhances BMP signaling in various cell lines and in Xenopus embryos. nih.gov RGMb can directly bind to BMP-2 and BMP-4, although with relatively low affinity compared to other ligands. nih.govcambridge.org In renal tubular epithelial cells, RGMb enhances BMP4 signaling through ActRIIA and promotes intercellular tight junctions and transepithelial resistance via the canonical Smad1/5/8 pathway. nih.govcambridge.orgcambridge.org

BMP-Independent Signaling Mechanisms

In addition to their role as BMP co-receptors, RGMs can also operate through BMP-independent mechanisms. jneurosci.org For instance, RGMa can bind to the transmembrane protein neogenin, which is involved in axonal regeneration, tube formation, and cell death. frontiersin.org RGMa-induced growth cone collapse in dorsal root ganglion (DRG) neurons is BMP-independent and mediated by the GTP-RhoA signaling pathway. jneurosci.org Binding of RGMa or RGMb to Neogenin on neuronal growth cones can activate the Rho kinase pathway and inactivate Ras signaling. plos.org RGMb also functions as a ligand for the neogenin receptor, and this interaction has been implicated in inhibiting E-cadherin expression and inducing cell apoptosis in renal epithelial cells. oup.com

RGMa in Mouse Models of Neurological Disorders

RGMa is recognized for its functions in the adult central nervous system, including the regulation of neuroplasticity, axonal growth, myelination, and neuroinflammation. researchgate.netmdpi.com Its expression is significantly upregulated in response to CNS injury or disease. mdpi.com Elevated RGMa levels in neurological disorders contribute to the inhibition of axonal regeneration, demyelination, and neuronal damage. mdpi.com

Pathological Involvement in Experimental Autoimmune Encephalomyelitis (EAE)

RGMa is involved in the pathogenesis of multiple sclerosis (MS), and its role has been explored in the experimental autoimmune encephalomyelitis (EAE) mouse model. frontiersin.orgresearchgate.net RGMa has been shown to mediate the upregulation of CCL5 and contribute to blood-brain barrier (BBB) disruption through BMP signaling in EAE models. researchgate.netspandidos-publications.com This suggests that the RGMa-BMP signaling pathway facilitates BBB breakdown and the infiltration of peripheral immune cells into the CNS. researchgate.net

In EAE mice, RGMa expression is found in endothelial cells and increases as the disease progresses. frontiersin.org RGMa has been indicated to regulate the expression of CCL5 in EAE mice. spandidos-publications.comingentaconnect.com Inhibition of RGMa expression via RNA interference in EAE mice led to a significant reduction of RGMa expression, a delay in EAE onset, an alleviated disease course, and downregulation of CCL5 expression. spandidos-publications.comingentaconnect.com Neutralizing antibodies against RGMa have been shown to attenuate clinical symptoms of mouse MOG-induced EAE and reduce the invasion of inflammatory cells into the CNS. nih.gov Silencing of RGMa in MOG-pulsed bone marrow-derived dendritic cells (BMDCs) reduced their capacity to induce EAE following adoptive transfer to naive mice. nih.gov CD4(+) T cells isolated from mice treated with an RGMa-specific antibody showed diminished proliferative responses and reduced pro-inflammatory cytokine secretion. nih.gov

Regulation of Blood-Brain Barrier Integrity in Neurological Contexts

RGMa participates in blood-brain barrier dysfunction, including in the context of multiple sclerosis, potentially through BMP/BMPR/YAP signaling. frontiersin.org The infiltration of inflammatory cells into the CNS through a dysfunctional BBB is critical in the early stages of MS. frontiersin.org RGMa is expressed in endothelial cells in EAE mice, and its levels, along with BMP2 and BMPRII, increase with disease progression. frontiersin.org This increase is accompanied by a decrease in downstream effectors like YAP and tight junction proteins such as ZO-1 and claudin-5. frontiersin.org

Overexpression of RGMa in human brain microvascular endothelial cells (HBMECs) in vitro caused a significant breakdown of the BBB, while RGMa knockdown strengthened its integrity. frontiersin.org Intervention targeting RGMa regulates BMP2 and BMPRII expressions, affecting the expression of BBB junctional proteins like ZO-1 and claudin-5. frontiersin.org RGMa-mediated BBB dysfunction appears to involve the modulation of YAP expression via the RGMa/BMP2/BMPR II pathway. frontiersin.org Studies using a locally-induced EAE mouse model showed that treatment with a humanized anti-RGMa antibody had a strong and prompt therapeutic effect on the disrupted blood-spinal cord barrier (BSCB), which paralleled functional improvement. frontiersin.orgfrontiersin.org This effect on BSCB repair was also suggested by GeneChip analysis and immunohistochemistry. frontiersin.org RGMa expressed in endothelial cells has been shown to suppress endothelial tube formation and angiogenesis, leading to alterations in BBB permeability in the pathogenesis of MS. spandidos-publications.com

RGMb (Repulsive Guidance Molecule B) in Mouse Models

RGMb, also known as Dragon, is a GPI-anchored member of the RGM family initially identified as a BMP co-receptor in the nervous system. nih.govcambridge.orgresearchgate.net It is expressed in various tissues and organs in mice, including the developing bone and nervous system, branchial arches, somites, tail bud, reproductive tract, and kidney. cambridge.orgjneurosci.orgoup.com In the adult, RGMb is found in neural sites like the DRG, spinal cord, optic nerve, retina, and several brain regions, as well as the reproductive tract and kidney. jneurosci.org

Molecular Mechanisms and Receptor Interactions of Mouse RGMb

Mouse RGMb exerts its diverse biological functions through interactions with multiple receptors and the modulation of various signaling pathways. It acts as a co-receptor for BMPs and also binds to Neogenin and Programmed Death-Ligand 2 (PD-L2). nih.govnih.govnih.govsemanticscholar.orgrupress.org

Neogenin Binding and Downstream Signaling

RGMb binds to Neogenin, a member of the immunoglobulin receptor superfamily expressed in the nervous system. nih.govplos.orgnih.govsemanticscholar.org This interaction is crucial for RGMb's repulsive guidance effects on neurons. plos.orgnih.govsemanticscholar.org While RGMb can bind to Neogenin, studies suggest that the structural orientation of RGMb and Neogenin binding may not be compatible with cell-to-cell binding but can support binding in cis on the same cell surface or of soluble RGMb to cell surface Neogenin. nih.gov The interaction between RGMb and Neogenin can activate downstream signaling pathways, including the Rho pathway, leading to cytoskeletal rearrangement. nih.govplos.orgnih.govcambridge.org RGMb binding to Neogenin has also been implicated in promoting apoptosis in renal tubular epithelial cells under hypoxic conditions. semanticscholar.orgcambridge.org

BMP Co-receptor Activity and Smad-Independent Pathways (e.g., p38 MAPK, Erk1/2)

RGMb functions as a co-receptor for Bone Morphogenetic Proteins (BMPs), particularly BMP-2 and BMP-4, enhancing BMP signaling at the cell membrane. rndsystems.comoup.comnih.govnih.govnih.govcambridge.orgcambridge.orgrupress.orgresearchgate.netoncotarget.com RGMb binds directly to BMP-2 and BMP-4, but has relatively low affinity for other ligands. nih.govcambridge.orgcambridge.org As a BMP co-receptor, RGMb facilitates the interaction between BMPs and their type I and type II receptors. oup.comnih.govcambridge.orgcambridge.orgresearchgate.net

RGMb can mediate BMP signal transduction through both Smad-dependent and Smad-independent pathways. nih.govcambridge.orgresearchgate.net In the canonical Smad-dependent pathway, BMP binding leads to the phosphorylation of receptor-activated Smads (R-Smads), specifically Smad1, Smad5, and Smad8, which then form complexes with Smad4 and translocate to the nucleus to regulate gene transcription. oup.comnih.govcambridge.orgresearchgate.net RGMb enhances this process. oup.com

In addition to the Smad pathway, RGMb also regulates BMP signaling through Smad-independent pathways, such as the p38 MAPK and Erk1/2 pathways. nih.govcambridge.orgresearchgate.netoncotarget.comspandidos-publications.com Notably, in macrophages, RGMb regulates BMP signaling specifically through the p38 MAPK and Erk1/2 pathways, but not Smad1/5/8. nih.govcambridge.orgoncotarget.comspandidos-publications.com RGMb can mediate the phosphorylation of p38 MAPK, JNK, and ERK by activating TAK1 and RAF, leading to downstream gene transcription. nih.govcambridge.orgresearchgate.net

Interaction with Programmed Death-Ligand 2 (PD-L2) in Immune Regulation

RGMb has been identified as a novel binding partner for Programmed Death-Ligand 2 (PD-L2). bioxcell.comnih.govresearchgate.netrupress.orgresearchgate.netbiolegend.comrupress.org This interaction plays a significant role in immune regulation, particularly in the context of respiratory tolerance. bioxcell.comnih.govresearchgate.netrupress.orgbiolegend.comrupress.org PD-L2, known for its binding to PD-1 to inhibit T cell activity, also binds to RGMb at a distinct site from where BMP-2/4 bind. nih.govcambridge.orgresearchgate.netrupress.orgrupress.org

The engagement of RGMb with PD-L2 promotes respiratory tolerance. bioxcell.comnih.govresearchgate.netrupress.orgrupress.org Blockade of the RGMb-PD-L2 interaction has been shown to impair the development of respiratory tolerance by interfering with the initial T cell expansion required for this process. bioxcell.comnih.govresearchgate.netrupress.orgrupress.org This interaction occurs in both mice and humans. nih.gov RGMb expression is observed in mouse lung macrophages and alveolar epithelial cells, while lung dendritic cells express PD-L2. nih.govrupress.org

The interaction between PD-L2 and RGMb may also influence the BMP and Neogenin signaling pathways, suggesting the formation of a complex signaling network. nih.govcambridge.orgrupress.orgresearchgate.net It has been proposed that RGMb can form a "signaling supercomplex" involving BMPs, BMP receptors, RGMb, and Neogenin (BBRN supercomplex), and PD-L2 may interact with this supercomplex by binding to RGMb. nih.govcambridge.orgrupress.orgresearchgate.net

Intracellular Mechanisms involving TRAF6-TAB1-TAK1/αTAT1/α-tubulin Cascade

Beyond its cell surface interactions, RGMb can also function intracellularly, particularly in macrophages. pnas.orgpnas.orgresearchgate.net A significant portion of RGMb is localized intracellularly in these cells. pnas.orgpnas.orgresearchgate.net Intracellular RGMb has been shown to promote macrophage migration and infiltration. pnas.orgpnas.orgresearchgate.net

Mechanistically, RGMb binds to TAB1 inside the cell. pnas.orgpnas.orgresearchgate.net This binding facilitates the interaction between TRAF6 ubiquitin ligase and TAB1, which in turn promotes TRAF6-mediated K63-linked polyubiquitination and phosphorylation of TAK1. pnas.orgpnas.orgresearchgate.net Activated TAK1 then phosphorylates αTAT1, leading to increased α-tubulin acetylation. pnas.orgpnas.orgresearchgate.net The resulting changes in the cytoskeleton promote macrophage migration. pnas.orgpnas.orgresearchgate.net This intracellular TRAF6-TAB1-TAK1/αTAT1/α-tubulin cascade mediated by RGMb is crucial for macrophage infiltration and has been implicated in conditions like kidney injury. pnas.orgpnas.orgresearchgate.net

Deletion of RGMb in macrophages has been shown to reduce TAK1 phosphorylation, αTAT1 phosphorylation, and α-tubulin acetylation, leading to attenuated macrophage infiltration. pnas.orgpnas.orgresearchgate.net

Data Tables

Interaction PartnerEffect on NeuronsEffect on BMP SignalingRole in Immune SystemIntracellular InteractionRelevant Signaling Pathways
NeogeninRepulsive guidance, inhibits axon outgrowth, growth cone collapseMay influence BMP signaling through supercomplex formationPotential influence through supercomplex formationNo direct intracellular interaction mentioned in search resultsRho pathway, Apoptosis pathways (e.g., in renal cells)
BMPs (BMP-2, BMP-4)Indirectly through BMP signaling modulationCo-receptor, enhances signaling (Smad-dependent and independent)Potential influence through supercomplex formationNo direct intracellular interaction mentioned in search resultsSmad1/5/8, p38 MAPK, Erk1/2, JNK
Programmed Death-Ligand 2 (PD-L2)Not directly mentioned in search resultsMay influence BMP and Neogenin signaling through supercomplex formationPromotes respiratory tolerance, regulates T cell expansionNo direct intracellular interaction mentioned in search resultsPotentially influences BMP and Neogenin pathways
TAB1Not directly mentioned in search resultsNot directly mentioned in search resultsInvolved in macrophage functionBinds to TAB1, facilitates TRAF6 interactionTRAF6-TAB1-TAK1/αTAT1/α-tubulin cascade
TRAF6Not directly mentioned in search resultsNot directly mentioned in search resultsInvolved in macrophage functionInteracts with TAB1 facilitated by RGMbTRAF6-TAB1-TAK1/αTAT1/α-tubulin cascade
TAK1Not directly mentioned in search resultsInvolved in Smad-independent BMP signaling (p38 MAPK, Erk1/2, JNK)Involved in macrophage functionPhosphorylated in the intracellular cascadep38 MAPK, Erk1/2, JNK, TRAF6-TAB1-TAK1/αTAT1/α-tubulin cascade
αTAT1Not directly mentioned in search resultsNot directly mentioned in search resultsInvolved in macrophage functionPhosphorylated by TAK1TRAF6-TAB1-TAK1/αTAT1/α-tubulin cascade
α-tubulinNot directly mentioned in search resultsNot directly mentioned in search resultsInvolved in macrophage function (cytoskeleton)Acetylated by phosphorylated αTAT1TRAF6-TAB1-TAK1/αTAT1/α-tubulin cascade

Detailed Research Findings

RGMb-deficient mice exhibit an early lethal phenotype, highlighting its essential role in postnatal survival. oup.combioxcell.comnih.govnih.govresearchgate.net

RGMb binds to Neogenin, and this interaction is involved in repulsive axon guidance and growth cone collapse, potentially through the Rho pathway. nih.govplos.orguniprot.orgnih.govsemanticscholar.orgcambridge.org

RGMb acts as a co-receptor for BMP-2 and BMP-4, enhancing both Smad-dependent (Smad1/5/8) and Smad-independent (p38 MAPK, Erk1/2) signaling pathways. oup.comnih.govnih.govcambridge.orgcambridge.orgrupress.orgresearchgate.netoncotarget.comspandidos-publications.com

In macrophages, RGMb specifically regulates BMP signaling via the p38 MAPK and Erk1/2 pathways, independent of Smad1/5/8. nih.govcambridge.orgoncotarget.comspandidos-publications.com

RGMb is a binding partner for PD-L2, and this interaction promotes respiratory tolerance by affecting T cell expansion. bioxcell.comnih.govresearchgate.netrupress.orgrupress.org

Intracellular RGMb in macrophages binds to TAB1, initiating a cascade involving TRAF6, TAK1, αTAT1, and α-tubulin acetylation, which promotes macrophage migration. pnas.orgpnas.orgresearchgate.net

RGMb in Mouse Models of Inflammation and Disease

RGMb, also known as DRAGON, is a member of the RGM family with roles extending beyond neural development to encompass aspects of inflammation and disease in mouse models wikipedia.orgoup.commedchemexpress.cn. While RGMb has a well-established role in neural development, with knockout mice exhibiting early postnatal lethality, its functions in other systems are being elucidated bioxcell.comoup.com. RGMb is expressed by macrophages and can regulate IL-6 expression bioxcell.comoup.comfrontiersin.org.

Regulation of Macrophage Infiltration in Kidney Disease Models

Macrophages play a significant role in kidney diseases, but the mechanisms governing their infiltration into injured kidneys are not fully understood nih.govresearchgate.netresearchgate.net. Research in mouse models has indicated that RGMb promotes macrophage migration in vitro and enhances their infiltration into injured kidneys in vivo, thereby aggravating kidney inflammation and injury nih.govresearchgate.netresearchgate.netpnas.org.

Mechanistically, RGMb has been shown to bind to TAB1 inside the cell nih.govresearchgate.netpnas.org. This interaction facilitates the association between TRAF6 ubiquitin ligase and TAB1, leading to TRAF6-mediated K63-linked polyubiquitination and phosphorylation of TAK1 nih.govresearchgate.netpnas.org. This cascade subsequently increases αTAT1 phosphorylation and α-tubulin acetylation, resulting in cytoskeletal changes that promote macrophage migration nih.govresearchgate.netpnas.org.

Studies using mice with myeloid lineage-specific deletion of Rgmb have demonstrated a marked reduction in TAK1 phosphorylation, αTAT1 phosphorylation, and α-tubulin acetylation nih.govresearchgate.netpnas.org. This deficiency attenuated macrophage infiltration, renal inflammation, tubular injury, and interstitial fibrosis in models of kidney injury nih.govresearchgate.netpnas.org. These findings suggest that macrophage RGMb contributes to kidney disease progression by increasing macrophage infiltration through the TRAF6-TAB1-TAK1/αTAT1/α-tubulin pathway nih.govresearchgate.netpnas.org.

Influence on Respiratory Tolerance

RGMb has also been implicated in the regulation of respiratory tolerance in mouse models bioxcell.comoup.comaai.org. Programmed death ligand 2 (PD-L2), a known ligand of PD-1, has been identified as a binding partner for RGMb bioxcell.comfrontiersin.orgaai.org. PD-L2 and BMP-2/4 bind to distinct sites on RGMb frontiersin.orgaai.org.

Studies have shown that blocking the interaction between RGMb and PD-L2 significantly impairs the development of respiratory tolerance bioxcell.comfrontiersin.orgaai.org. This interference occurs by affecting the initial T cell expansion necessary for tolerance bioxcell.comfrontiersin.orgaai.org. Experiments using PD-L2 deficient mice have indicated that PD-L2 expression on non-T cells is crucial for respiratory tolerance, while expression on T cells is not required aai.org. These findings highlight a role for RGMb in regulating respiratory immunity through its interaction with PD-L2 bioxcell.comfrontiersin.orgaai.org.

RGMc (Repulsive Guidance Molecule C / Hemojuvelin) in Mouse Models

RGMc, also known as hemojuvelin (HJV), is a key regulator of systemic iron homeostasis in mammals physiology.orgrndsystems.comwikipedia.orgwalshmedicalmedia.com. Mutations in the HFE2 gene, encoding RGMc/HJV, cause juvenile hemochromatosis, a severe iron overload disorder in humans physiology.orgrndsystems.comwikipedia.orgjci.org. Mouse models with targeted disruption of the Hjv gene have been instrumental in understanding the role of RGMc in iron metabolism physiology.orgjci.org. These mice exhibit severe iron overload, consistent with the human condition physiology.orgjci.orgjci.orgnih.govresearchgate.net.

RGMc is primarily expressed in striated muscle and periportal hepatocytes in mice rndsystems.comwikipedia.orgjci.orgnih.govresearchgate.netrndsystems.com. The protein undergoes complex processing, resulting in membrane-linked and secreted forms physiology.orgrndsystems.com.

Role in Systemic Iron Homeostasis in Mouse

RGMc plays a critical role in maintaining systemic iron homeostasis in mice physiology.orgrndsystems.comashpublications.org. Loss of RGMc function in mouse models leads to decreased expression of the iron regulatory hormone hepcidin (B1576463) and increased iron deposition in organs such as the liver, pancreas, and heart rndsystems.comresearchgate.net.

Regulation of Hepcidin Expression

Hepcidin is a master regulator of systemic iron metabolism, controlling the entry of iron into the circulation by binding to and inducing the degradation of ferroportin, the iron exporter walshmedicalmedia.comnih.govwikipedia.orgrndsystems.comnih.gov. Hepcidin production is primarily regulated at the transcriptional level in the liver walshmedicalmedia.comrndsystems.com.

RGMc functions as a co-receptor for Bone Morphogenetic Proteins (BMPs), particularly BMP-2, BMP-4, and BMP-6, which are key inducers of hepcidin expression in the liver physiology.orgwalshmedicalmedia.comrndsystems.comashpublications.orgrndsystems.com. Membrane-associated RGMc enhances BMP-mediated activation of hepcidin gene expression physiology.orgrndsystems.comashpublications.org. Studies in mouse models have shown that RGMc is essential for the iron-sensing pathway that regulates basal hepcidin levels jci.orgnih.govresearchgate.net. Mice lacking functional RGMc fail to upregulate hepcidin in response to dietary or injected iron jci.orgjci.orgnih.gov.

While membrane-associated RGMc upregulates hepcidin, soluble RGMc appears to downregulate its expression rndsystems.com. This suggests a complex regulatory system potentially responsive to iron levels rndsystems.com. Experimental inflammatory conditions can lead to decreased RGMc expression and increased hepcidin expression, although these effects may occur independently rndsystems.comnih.gov. The regulation of RGMc by inflammation, such as through LPS challenge, involves signaling through TLR4 and the production of TNF-α, but this regulation appears to be independent of HFE researchgate.netnih.gov.

Dietary Iron Sensing Mechanisms

RGMc is essential for the dietary iron sensing pathway in mice jci.orgjci.orgnih.govresearchgate.net. In wild-type mice, this pathway allows for the adjustment of hepcidin levels in response to changes in dietary iron, thereby regulating iron absorption and maintaining homeostasis jci.orgnih.gov.

In Hjv-mutant mice, the dietary iron sensing mechanism is defective due to the absence of functional RGMc jci.orgnih.gov. Despite high iron levels, these mice exhibit a significant decrease in hepcidin expression, leading to iron overload jci.orgjci.orgnih.gov. This highlights the crucial role of RGMc in transmitting the iron signal that regulates hepcidin synthesis in the liver jci.orgjci.orgnih.gov. While RGMc is essential for iron-induced hepcidin expression, inflammatory stimuli can regulate hepcidin through an RGMc-independent pathway jci.orgjci.orgnih.govnih.gov.

Molecular Interactions and Signaling of Mouse RGMc

Mouse RGMc engages in crucial molecular interactions that mediate its biological functions, particularly in the context of bone morphogenetic protein (BMP) signaling and its association with the receptor Neogenin.

BMP Co-receptor Function and BMP2/6 Signaling

RGMc functions as a co-receptor for members of the BMP family of growth factors, enhancing their signaling capabilities. Studies in mouse myoblast C2C12 cells have demonstrated that RGMc is required for significant BMP signaling, as knockdown of RGMc dramatically decreases responsiveness to BMP2 and BMP12. ebi.ac.uk RGMc has been shown to bind directly to BMP-2 and BMP-4. Furthermore, in vitro studies using hepatoma-derived cells indicate that RGMc can independently bind to BMP2, BMP4, and BMP6.

The interaction between RGMc and BMPs is particularly important for regulating hepcidin expression. Cell-associated RGMc enhances BMP-mediated activation of the hepcidin gene in the liver. Specifically, RGMc enhances the upregulation of hepatic hepcidin induced by BMP2. The signaling cascade involves RGMc facilitating BMP signaling through BMP receptors, including ALK2, ALK3, and ALK6, and the subsequent activation of the Smad intracellular pathway. Conversely, soluble forms of RGMc can act as antagonists, inhibiting BMP2- and BMP6-mediated signaling and gene expression.

Association with Neogenin

Mouse RGMc also forms associations with the transmembrane protein Neogenin. Neogenin, known as a receptor for other RGM family members like RGMa, has been shown to bind to cell-associated RGMc. This interaction exhibits a preference for the membrane-associated heterodimeric form of RGMc. The association with Neogenin appears to be important for proper RGMc function. Studies in Neogenin-deficient mice have demonstrated that Neogenin is essential for appropriate HJV function, as the absence of Neogenin leads to inhibited hepcidin expression and severe iron overload, a phenotype similar to that observed in HJV-deficient mice. Furthermore, the interaction with Neogenin can influence BMP signaling, as Neogenin has been shown to suppress BMP-2-induced phosphorylation of the Smad1/5/8 complex and can favor the cleavage of HJV by certain proteases like matriptase-2 or furin. Defective binding to Neogenin has been observed in certain juvenile hemochromatosis-associated RGMc mutants.

RGMc in Mouse Models of Iron Overload and Disease

Genetic studies in mice have underscored the critical role of RGMc in iron homeostasis, particularly in the context of iron overload disorders like hemochromatosis.

Genetic Mouse Models of Hemochromatosis

Targeted disruption of the Hjv gene in mice has provided valuable genetic models for studying juvenile hemochromatosis. Hjv-knockout mice (Hjv-/-) develop severe systemic iron overload, characterized by excessive iron accumulation in various tissues, including the liver, pancreas, and heart. This iron overload phenotype is coupled with significantly reduced hepatic hepcidin expression, highlighting RGMc's essential role in regulating this key iron-regulatory hormone. These Hjv-/- mice effectively recapitulate the phenotypic hallmarks of human juvenile hemochromatosis. While Hjv deficiency leads to profound hepcidin deficiency and iron overload, studies in Hfe-deficient mice (another model of hemochromatosis) show normal basal levels of hepatic Rgmc and hepcidin mRNA compared to wild-type mice, despite increased liver iron accumulation.

Inflammatory Regulation of Hjv Expression

Beyond iron status, the expression of Rgmc in mice is also subject to regulation during inflammation. Inflammatory conditions can transcriptionally modulate Rgmc levels. Administration of lipopolysaccharide (LPS), a common inflammatory stimulus, has been shown to cause a marked decrease in hepatic Rgmc mRNA levels in mice. This repression of Rgmc expression by LPS occurs independently of Hfe. The inflammatory signaling pathway leading to Rgmc downregulation involves toll-like receptor 4 (Tlr4). Furthermore, tumor necrosis factor-α (TNF-α), but not interleukin-6 (IL-6), is sufficient to induce Rgmc down-regulation in response to LPS. While acute inflammation suppresses Hjv mRNA, Hjv is also important for the inflammatory induction of hepcidin by maintaining active BMP6-dependent Smad signaling.

Regenerating Islet Derived Reg Protein Family in Mus Musculus

General Overview of Mouse Reg Family Subtypes (Reg1, Reg2, Reg3α, Reg3β, Reg3γ, Reg3δ, Reg4)

The mouse Reg family is composed of several subtypes, categorized into different types based on their structure and chromosomal localization avantorsciences.comsinobiological.comoup.com. These include Reg1, Reg2, and the type III Regs: Reg3α, Reg3β, Reg3γ, and Reg3δ, as well as Reg4 avantorsciences.comsinobiological.comoup.com. All members are generally secreted proteins containing a C-type lectin domain, crucial for their function, although carbohydrate binding can be calcium-independent in some cases, such as with Reg4 rndsystems.comrndsystems.comrndsystems.comrndsystems.comavantorsciences.comelabscience.com.

While sharing structural similarities, the different Reg subtypes exhibit functional diversity. Reg1 is known for its role in tissue regeneration and protection, particularly within digestive organs, and influences cell growth and apoptosis abcam.com. Reg2, a type II member, is primarily expressed in the exocrine pancreas and regenerating islets and has been shown to stimulate the growth of pancreatic beta cells avantorsciences.com. The type III Regs, including Reg3A, Reg3B, Reg3G, and Reg3D, are significantly involved in anti-microbial immunity, particularly in the gut rndsystems.comrndsystems.comabcam.com. Reg3D is predicted to participate in the antimicrobial humoral immune response and positively regulate cell proliferation nih.gov. Reg4, a type IV member, is predominantly expressed in the gastrointestinal tract and is linked to regeneration, cell growth, survival, adhesion, and resistance to apoptosis sinobiological.com.

Reg3A in Mouse Physiology

Reg3A, also known by synonyms such as Reg III-alpha and PAP2, is a secreted protein belonging to the type III subfamily of mouse Reg proteins rndsystems.comsinobiological.combio-techne.com. It is a 16-17 kDa protein containing a C-type lectin domain rndsystems.combio-techne.com. Reg3A is recognized for its potential involvement in cell proliferation and differentiation processes sinobiological.com.

Expression Patterns in Mouse Intestine and Pancreas

Reg3A exhibits significant expression in the mouse intestinal tract and pancreas rndsystems.comsinobiological.combio-techne.com. Specifically, it is mainly found in the intestinal tract and the acinar cells and islet alpha cells of the exocrine pancreas rndsystems.combio-techne.com. Constitutive expression of Reg3A is observed in the intestine sinobiological.com. Its expression can be enhanced by factors such as IL-6 rndsystems.combio-techne.com. In the pancreas, Reg3A expression is notably increased in mouse models of type 1 diabetes rndsystems.combio-techne.com. Reg3A is predominantly expressed in the small intestine, including Paneth cells, and in the pancreas, with limited detection in the colon sinobiological.comuniprot.org.

Involvement in Pancreatitis and Beta-Cell Proliferation in Mouse Models

Studies in mouse models have highlighted the involvement of Reg3A in pancreatic conditions, particularly pancreatitis and processes related to beta-cell proliferation. Reg3A is found to be overexpressed during the acute phase of pancreatitis and in some cases of chronic pancreatitis sinobiological.com. Along with Reg1A, Reg3A plays a role in liver and pancreatic regeneration and proliferation sinobiological.com. Increased pancreatic Reg3A expression is observed in mouse models of type 1 diabetes rndsystems.combio-techne.com. Furthermore, Reg3A, in conjunction with Reg3B, has been shown to promote acinar to ductal metaplasia nih.gov.

Effects on Immune Response and Tumorigenesis in Mouse Colon

Reg3A is a key regulator of the interaction between the host and the gut microbiota and is involved in controlling inflammation of the mucous membrane researchgate.net. Research in mice indicates that the depletion of Reg3A leads to increased bacterial colonization, heightened mucosal inflammation, and activation of the adaptive immune response nih.gov. Conversely, genetic overexpression of Reg3A has been shown to restrict bacterial infection and the associated inflammation nih.gov.

The role of Reg3A in tumorigenesis, particularly in the colon, appears complex and can be contradictory depending on the context. Reg3A has been found to be overexpressed in various gastrointestinal cancers, leading to its consideration as a potential tumor marker researchgate.net. Elevated levels of Reg3A have been linked to the promotion of colorectal cancer cell proliferation and migration nih.gov. It is postulated that Reg3A may contribute to the initiation and progression of colorectal cancer in the context of inflammatory bowel disease through the activation of the IL-6–JAK2/STAT3 signaling pathway frontiersin.org. However, studies involving overexpression of Reg3α in mice have also demonstrated the activation of a T-cell-mediated immune response, resulting in a suppressive effect on colon adenocarcinoma frontiersin.org.

Reg3B in Mouse Physiology

Reg3B, also known by several other names including Reg2, PAP1, HIP, and peptide 23, is another secreted protein member of the Reg family in mice rndsystems.com. It contains a single C-type lectin domain and plays a significant role in anti-microbial immunity in the gut rndsystems.comabcam.com. Mature mouse Reg3B shares a high degree of amino acid sequence identity with rat Reg3B rndsystems.com.

Reg3B is expressed in various cell types, including neuroendocrine and Paneth cells in the small intestine, acinar and islet beta cells in the pancreas, and developing motor and sensory neurons in the central nervous system rndsystems.com. Its expression is upregulated in regenerating neurons, and it has been shown to promote the proliferation of Schwann cells rndsystems.com. Reg3B is also necessary for the ability of Ciliary Neurotrophic Factor (CNTF) to support the survival of injured neurons rndsystems.com. Beyond its roles in the nervous system, Reg3B is upregulated in pancreatitis and can offer protection to mice against inflammation and beta-cell death induced by streptozotocin (B1681764) rndsystems.com. In the pancreas, Reg3B has the capacity to stimulate cell proliferation abcam.com.

Anti-Microbial Immunity in the Mouse Gut

A primary function of Reg3B in mouse physiology is its contribution to anti-microbial immunity within the gut rndsystems.comabcam.com. Its expression is increased in conditions such as colitis and inflammatory bowel disease, as well as upon exposure to pathogenic bacteria rndsystems.com. This expression is dependent on the activation of Toll-like Receptor 2 (TLR2) rndsystems.com.

Reg3B is effective in clearing bacterial infections in vivo and enhancing host resistance to infection rndsystems.com. It functions as a bactericidal C-type lectin, demonstrating activity against several Gram-positive and Gram-negative bacteria found in the intestine abcam.comuniprot.org. However, it has been noted to lack antibacterial activity against Salmonella typhimurium abcam.comuniprot.org. Reg3B binds to the Lipid A component of Lipopolysaccharide (LPS) on Gram-negative bacteria, an interaction critical for its bactericidal function rndsystems.com. It may also provide protection against Salmonella enteritidis infection by preventing its translocation from the gut lumen into intestinal tissues abcam.com. Proteolytic processing by trypsin is a crucial step for Reg3B's activity, as it is essential for its binding to peptidoglycans and subsequent antibacterial effects rndsystems.comabcam.com. Studies have shown that a deficiency in either REG3B or REG3G in the intestine leads to an increase in mucosa-associated bacteria and enhanced bacterial translocation to mesenteric lymph nodes and the liver nih.govnih.gov. Furthermore, Reg3beta has been observed to restrict mucosa-associated bacterial colonization and reduce bacterial translocation in alcohol-fed mice oup.com.

Mouse Reg Protein SubtypeUniProt AccessionNCBI Gene ID
Reg1P43137 uniprot.organtibodies-online.com19692
Reg2Q08731 rndsystems.com, Q545J0 uniprot.org19693 rndsystems.com
Reg3AO09037 uniprot.org19694
Reg3BO08530 uniprot.org18489 nih.gov
Reg3γO09049 rndsystems.comuniprot.org19695 rndsystems.comnih.govnih.govjax.org
Reg3δQ9QUS9 uniprot.org30053 nih.govjax.org
Reg4Q9D8G5 rndsystems.comuniprot.org67709 wikipedia.org

Note: PubChem CIDs are typically assigned to small molecules and are not standard identifiers for proteins. UniProt Accession numbers and NCBI Gene IDs are commonly used to identify proteins and their corresponding genes.

Role in Neuronal Regeneration and Schwann Cell Proliferation

Reg proteins have been shown to play a role in the nervous system, including neuronal regeneration and Schwann cell proliferation in rodents. rndsystems.comfrontiersin.orgnih.gov In rats, several Reg family members, including Reg1 and Reg2, are upregulated following motor neuron injury, and the expression of some, like PAPIII (a Reg3 family member), correlates with regeneration time. frontiersin.org Reg1 has been reported to stimulate neurite outgrowth in both mice and rats, mediated through the EXTL-3 receptor. frontiersin.org

Reg2 (also referred to as Reg3B in some contexts, although the nomenclature can be complex) is expressed in developing motor and sensory neurons in the central nervous system and is upregulated in regenerating neurons. rndsystems.com Studies in rats have indicated that Reg2 may contribute to preventing demyelination and promoting myelin regrowth after injury. frontiersin.org Furthermore, Reg2 is expressed in primary rat Schwann cells in vitro and in vivo following peripheral nerve axotomy in adult rats. rndsystems.comfrontiersin.org While recombinant Reg2 alone has a weak proliferative effect on Schwann cells in vitro, its mitogenic activity is significantly enhanced in the presence of forskolin, an adenylyl cyclase activator. frontiersin.org Inhibition of Reg2 signaling activity using antisera has been shown to hinder the regeneration of Reg2-positive axons. frontiersin.org

Although Reg2 deficiency in mice did not affect the survival of glial cells, it appeared essential for the survival and neurite outgrowth of developing spinal cord neurons in vitro. researchgate.net Reg2 also exhibited protective effects on spinal cord neurons against injury in vitro. researchgate.net

Molecular Mechanisms: Protease-Sensitive Site and C-type Lectin Domain Functions

Reg proteins possess a conserved structure that includes a signal peptide, a protease-sensitive site, and a C-type lectin domain (CTLD). diabetesjournals.orgnih.govrndsystems.comfrontiersin.org The signal peptide, typically around 21-25 amino acids in mouse Reg proteins, is involved in their secretion. rndsystems.comresearchgate.net

A notable feature is the presence of a cleavage site for trypsin near the N-terminus, often preceded by a basic residue. rndsystems.comfrontiersin.org In human REG1A, for instance, a trypsin-sensitive arginine is located at position 11, leading to a shorter mature protein. frontiersin.org This cleavage site is conserved across most rodent and human Reg family members. frontiersin.org In some cases, like Reg3G, this short N-terminal propeptide resulting from cleavage can act as an inhibitor, maintaining the proprotein in an inactive state. rndsystems.com

The C-type lectin domain is a defining characteristic of the Reg protein family. diabetesjournals.orgnih.govrndsystems.comnih.gov These domains are generally involved in calcium-dependent carbohydrate binding, although some C-type lectin-like domains can function independently of calcium or bind ligands other than carbohydrates. assaygenie.comuniprot.orgfrontiersin.org While the precise functions of the CTLD in all mouse Reg proteins are still being elucidated, studies on other Reg family members provide insight. For example, human REG3A recognizes peptidoglycan carbohydrate backbones through a specific motif (114-EPN-116), contributing to its bactericidal activity. frontiersin.org REG4 has a C-type like domain and possesses calcium-independent binding sites for mannan. frontiersin.org The CTLD is thought to be crucial for the trophic actions of Reg proteins. researchgate.net

Involvement in Pancreatic Acinar to Ductal Metaplasia (ADM) via MAPK Pathway

Reg family proteins, particularly Reg1A and Reg3A/G (with mouse homologs including Reg3B), have been implicated in pancreatic acinar-to-ductal metaplasia (ADM), a process where acinar cells transdifferentiate into ductal-like cells. mdpi.comnih.govnih.govresearchgate.netresearchgate.net ADM is considered a precursor lesion for pancreatic ductal adenocarcinoma (PDAC). nih.govnih.govresearchgate.net

Studies have shown that Reg1A and Reg3A/G are highly expressed in ADM tissues. nih.gov In three-dimensional cultures of mouse acinar cells, Reg3A was found to promote ADM formation. nih.gov This process involves the activation of the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.govresearchgate.net Research indicates that Reg3B (a mouse homolog of human Reg3A) promotes and sustains ADM in mouse models of caerulein-induced pancreatitis by activating the MAPK signaling pathway. nih.govresearchgate.net The MAPK pathway is known to be required for ADM formation, and its inhibition can reverse the process and prevent the development of precancerous lesions. nih.govnih.gov The activation of the RAS-RAF-MEK-ERK signaling pathway, a component of the MAPK pathway, has been observed in both in vitro and in vivo ADM models driven by Reg3B. researchgate.net

Reg2 in Mouse Physiology

Reg2 (also known as RegII, Lithostathine 2, PTP2, and PSP2 in mice) is a specific member of the Reg family in Mus musculus. rndsystems.com Mouse Reg2 shares significant sequence identity with hamster Reg2, but notably, there is no direct Reg2 ortholog in humans or rats, although human REG1B is considered a human ortholog in some contexts. nih.govrndsystems.com

Pancreatic Expression and Regulation

Reg2 is primarily expressed by acinar cells in the normal mouse exocrine pancreas. rndsystems.comoup.com However, its expression is significantly upregulated in various conditions affecting the pancreas, including NOD (non-obese diabetic) islets, hyperplastic islets, regenerating islets, and in response to pancreatic injury or pancreatitis. rndsystems.comoup.comphysiology.org

Studies have shown that Reg2 expression is induced during diabetes development in NOD mice and following treatment with adjuvants. aai.orguwo.ca Interferon-beta (IFN-beta) has been shown to cause Reg2 upregulation in early-onset diabetic NOD mice or in a NOD insulinoma cell line. rndsystems.com Reg2 upregulation following adjuvant treatment in diabetic mice correlated with reduced insulitis, increased insulin (B600854) secretion, and an increase in the number of small islets. aai.org Reg2 expression was found to be specifically localized to the islets following certain treatments, indicating a potential role in beta-cell replication through autocrine and/or paracrine mechanisms. aai.orguwo.ca

Reg2 expression is also induced by factors known to promote beta-cell regeneration, such as INGAP peptide and the glucagon-like peptide-1 analog exendin-4. aai.org This further supports the involvement of Reg2 in beta-cell regeneration. aai.orguwo.ca

While normally expressed in acinar cells, Reg2 expression can be induced in both exocrine and endocrine pancreas under conditions like pancreatic-specific IGF-I gene deficiency and streptozotocin-induced diabetes, suggesting a potential role in beta-cell neogenesis. physiology.orgnih.gov However, acinar-specific overexpression of the Reg2 gene in mice did not offer protection against streptozotocin-induced diabetes or caerulein-induced acute pancreatitis, indicating subtype-specific functions within the Reg family. physiology.org

Reg2 expression is also required for appropriate pancreatic islet compensation in response to aging and high-fat diet-induced obesity. frontiersin.orgoup.com Reg2-deficient mice showed impaired islet compensation and developed glucose intolerance at a later age, with decreased islet beta-cell ratio and serum insulin levels. frontiersin.orgoup.com

Proposed Role as Autoantigen in NOD Mouse Models of Diabetes

Reg2 has been proposed to serve as an autoantigen in NOD mouse models of immune-mediated type 1 diabetes. diabetesjournals.orgnih.govresearchgate.netrndsystems.comnih.gov Evidence suggests that Reg proteins, including RegII, may act as autoantigens in type 1 diabetes. diabetesjournals.orgnih.gov In NOD mice, Reg-specific T-cells have been shown to adoptively transfer diabetes. diabetesjournals.orgnih.gov RegII is predominantly expressed in beta-cells in mouse islets. diabetesjournals.orgnih.gov

Vaccination of NOD mice with different portions of RegII has yielded contrasting results: vaccination with the N-terminal portion accelerated type 1 diabetes, while vaccination with the C-terminal portion delayed it. diabetesjournals.orgnih.gov The autoimmune response against RegII may potentially convert a regenerative process into an islet-destructive one, thereby accelerating the development of type 1 diabetes. diabetesjournals.orgnih.gov

Broader Roles of Reg Family Members in Mouse Models of Disease

Members of the Reg protein family are intimately involved in the pathogenesis of several conditions driven by inflammation and aberrant cellular proliferation in mouse models. Their multifaceted activities contribute to the complexity of their roles in disease contexts, often exhibiting both protective and, in some instances, disease-promoting effects depending on the specific family member, the disease model, and the microenvironment.

Impact on Inflammatory Bowel Disease Models

Mouse models of inflammatory bowel disease (IBD), such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis and T cell transfer models, have been widely used to investigate the involvement of Reg family proteins in intestinal inflammation and tissue repair uniprot.org. Studies in DSS-induced colitis models have shown overexpression of epithelial Reg IIIβ and Reg IIIγ, potentially indicating mucosal inflammation influenced by commensal bacteria uniprot.org. The expression of both Reg IIIβ and Reg IIIγ has been observed to increase in the colonic epithelia in this model uniprot.org.

Contributions to Tumor Development in Mouse Models

Beyond their roles in regenerative processes, Reg family proteins have been found to play a significant role in the occurrence and progression of various cancers in mouse models. Research indicates a strong association between Reg proteins and tumorigenesis and metastasis in several cancer types, including pancreatic cancer and colorectal cancer assaygenie.com.

In a mouse model of caerulein-induced chronic pancreatitis, overexpression of Reg3γ was observed to accelerate pancreatic tumorigenesis, suggesting that Reg3γ can exacerbate inflammation and neoplastic progression assaygenie.com. Similarly, in colon cancer, high expression of Reg3A protein has been shown to stimulate cell proliferation and tumorigenicity, resulting in larger tumor size, poor differentiation, and reduced survival rates assaygenie.com. These findings highlight the potential of certain Reg family members to act as tumor promoters in specific contexts.

However, the role of Reg proteins in cancer is complex, with some studies suggesting that they may also exhibit tumor-suppressive effects in certain cancer subtypes assaygenie.com. Mouse models, including genetically engineered mice and xenograft models, are invaluable tools for dissecting the intricate contributions of Reg family members to tumor initiation, progression, and metastasis, as well as for evaluating potential therapeutic strategies targeting these proteins wikipedia.orgnih.govjax.org.

Interactions with Cytokine Signaling (e.g., IL-6, STAT3)

The biological activities of Reg family proteins are often intertwined with cytokine signaling pathways, which play critical roles in inflammation, immunity, and cellular processes relevant to both IBD and cancer. Interleukin-6 (IL-6) is a pleiotropic cytokine known to activate the Janus kinase (JAK)-signal transducer and activator of transcription 3 (STAT3) pathway uniprot.orgjax.org. STAT3, a key signal transducer and transcription activator, mediates cellular responses to various cytokines, including IL-6, and is activated through phosphorylation in response to IL-6 stimulation uniprot.orguniprot.org. This activation of STAT3 plays a crucial role in numerous cellular processes, including cell growth and apoptosis, and is involved in regulating inflammatory responses uniprot.orguniprot.org.

While the broad interplay between cytokine signaling, particularly the IL-6/STAT3 axis, and inflammatory and cancerous conditions in mouse models is well-established, direct interactions between Reg proteins and this specific pathway are an area of ongoing research. One notable finding in mouse models of pancreatic cancer is the implication of Reg3A in driving tumor development through a positive feedback loop involving IL-6 and the JAK/STAT3 pathway assaygenie.com. This suggests that in certain cancer contexts, Reg proteins can contribute to tumorigenesis by modulating key cytokine signaling cascades. The suppressors of cytokine signaling (SOCS) proteins, such as SOCS3, are known negative regulators of the JAK/STAT pathway activated by cytokines like IL-6, providing a mechanism for controlling the intensity and duration of these signaling events jax.orgstjohnslabs.com. Further research in mouse models is needed to fully elucidate the extent and mechanisms of interaction between various Reg family members and cytokine signaling pathways like the IL-6/STAT3 axis in the context of IBD and other cancers.

Rgg/rg Motif Containing Proteins in Mus Musculus

Structural and Functional Characteristics of RGG/RG Motifs in Mouse Proteins

RGG/RG motifs are typically found in low-complexity domains and are defined by the presence of at least two RG or RGG sequences within a 30-amino-acid stretch. genecards.orgmybiosource.com The positively charged arginine residues are fundamental to their function, particularly in interactions with negatively charged nucleic acids. genecards.orgmybiosource.comensembl.org Glycine (B1666218) residues contribute to the inherent flexibility of these regions, facilitating dynamic interactions. mybiosource.com

Role in RNA Binding and Recognition Specificity

A primary function of RGG/RG motifs in mouse proteins is their involvement in RNA binding. mybiosource.com The arginine residues mediate electrostatic interactions with the phosphate (B84403) backbone of RNA. genecards.orgmybiosource.com While often considered to bind RNA in a relatively non-sequence-specific manner, RGG domains can significantly enhance the affinity of adjacent, more specific RNA-binding domains. genecards.org Emerging research also indicates that RGG/RG motifs can exhibit a degree of sequence specificity, including recognition of G-quadruplex structures in RNA. genecards.orggenecards.orggenecards.orguniprot.orgmybiosource.com High-affinity RNA binding often requires the presence of multiple RGG/RG repeats within a protein. genecards.orguniprot.org

Mediating Protein-Protein and Protein-RNA Interactions

Beyond their direct interaction with RNA, RGG/RG motifs are crucial mediators of protein-protein interactions, which are essential for numerous cellular functions. genecards.orgmybiosource.comensembl.orgjax.org These motifs can facilitate interactions with a variety of protein partners, including other RBPs, components of the translation machinery like eIF4G, and proteins containing specialized domains such as Tudor domains. genecards.orgjax.orguniprot.orgensembl.org The ability of RGG/RG motifs to interact with both RNA and proteins allows them to act as molecular hubs, integrating different components into functional ribonucleoprotein (RNP) complexes. genecards.orgjax.orguniprot.org

Post-Translational Modification of RGG/RG Motifs

The functions of RGG/RG motifs are subject to regulation through post-translational modifications (PTMs), with arginine methylation being a particularly prevalent modification. uniprot.orgjax.orgabbexa.comthermofisher.com

Arginine Methylation by Protein Arginine Methyltransferases (PRMTs)

Arginine methylation within RGG/RG motifs is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). uniprot.orgjax.orgabbexa.comsigmaaldrich.com These enzymes transfer methyl groups from S-adenosylmethionine to the guanidine (B92328) nitrogen atoms of arginine residues, producing monomethylarginine (MMA), asymmetric dimethylarginine (aDMA), or symmetric dimethylarginine (sDMA). uniprot.orgabbexa.comsigmaaldrich.com Specific PRMTs, such as PRMT1, PRMT3, PRMT5, PRMT6, and PRMT8, show a preference for methylating arginines within RGG/RG motifs. uniprot.org PRMT1 is the most abundant PRMT in mammalian cells, while PRMT5 is a key enzyme responsible for generating sDMA and is known to methylate RGG/RG motifs in various proteins. abbexa.comthermofisher.comsigmaaldrich.com

Impact of Methylation on Protein Function and Complex Assembly

Arginine methylation significantly impacts the function of RGG/RG motif-containing proteins by modulating their interactions with both RNA and other proteins. genecards.orgjax.orguniprot.orgjax.org This modification can alter RGG-RNA interactions in an RNA-dependent manner. genecards.org The effect of methylation on protein-protein interactions is varied; it can lead to decreased interaction in some cases, while in others, particularly with proteins containing Tudor domains, methylation can enhance binding, as Tudor domains often recognize methylated arginine residues. genecards.orgjax.orguniprot.orgensembl.org

Methylation also influences the cellular localization of RGG/RG proteins genecards.org and plays a critical role in the assembly of RNP complexes, such as the formation of spliceosomal small nuclear ribonucleoproteins (snRNPs) through the interaction of the Survival Motor Neuron (SMN) protein's Tudor domain with methylated Sm proteins. genecards.orgensembl.orguniprot.org Furthermore, arginine methylation can affect the propensity of RGG/RG-containing proteins to undergo liquid-liquid phase separation (LLPS), a process involved in the formation of membraneless organelles like stress granules. mybiosource.comuniprot.orgaffbiotech.comuniprot.orguniprot.org The type of methylation can have different effects, with aDMA potentially disrupting LLPS and sDMA potentially promoting it. affbiotech.com Methylation of RGG/RG motifs has been demonstrated to impact specific cellular processes, including translational repression, DNA damage response, and transcriptional regulation. uniprot.orgjax.orgthermofisher.comuniprot.orgjax.org

Specific RGG/RG Motif Proteins in Mouse Cellular Processes

Numerous mouse proteins containing RGG/RG motifs are involved in a wide spectrum of cellular processes. These proteins often participate in RNA metabolism, gene expression regulation, and stress responses.

Here are some examples of specific RGG/RG motif proteins in mice and their associated cellular processes:

Protein NameKey Cellular Processes InvolvedPrimary Identifier (UniProtKB or MGI)
Fragile X Mental Retardation Protein (FMRP)mRNA transport, translational regulation, synaptic plasticityUniProtKB: Q547R0
Fused in Sarcoma (FUS)Transcription, RNA splicing, RNA transport, DNA repair, stress granule formationUniProtKB: P56959
Nucleolin (NCL)Ribosome biogenesis, mRNA stabilization, transcriptional regulation, apoptosis, alarmin activityUniProtKB: P09405
Heterogeneous Nuclear Ribonucleoprotein U (hnRNP U)RNA binding, nuclear chromatin architecture, transcription, splicingUniProtKB: O88568
MRE11 homolog, double strand break repair nuclease (MRE11)DNA double-strand break repairUniProtKB: Q61216
Small nuclear ribonucleoprotein-associated protein B (SmB)snRNP assembly, pre-mRNA splicingMGI: 98343
Small nuclear ribonucleoprotein Sm D1 (SmD1)snRNP assembly, pre-mRNA splicingUniProtKB: P62315
Small nuclear ribonucleoprotein Sm D3 (SmD3)snRNP assembly, pre-mRNA splicingUniProtKB: P62320
Protein LSM14 homolog A (LSM14A)Translational repression, P-body assemblyUniProtKB: Q8K2F8
DEAD-box helicase 5 (DDX5)RNA helicase activity, R-loop resolution, splicing, transcriptionUniProtKB: Q61656
Cold-inducible RNA-binding protein (CIRBP)Translational repression, stress granule assembly, response to cold and other stressesUniProtKB: P60824
Cytoplasmic activation- and proliferation-associated protein 1 (Caprin-1)Translational repression, stress granule formationUniProtKB: F6YP03
Apoptosis, caspase activation inhibitor (Aven)Regulation of apoptosis, mRNA stabilizationUniProtKB: A2AGL5
PIWI like 1 (PIWIL1)piRNA processing, transposon silencing, germ cell developmentUniProtKB: P57749
Tudor domain containing 4 (Tdrkh)piRNA biogenesis, spermatogenesisUniProtKB: Q80VL1
Shadow of prion protein (Shadoo/SPRINT)Neuroprotection, potential RNA binding and signalingUniProtKB: Q8BWU1

These proteins highlight the diverse roles of RGG/RG motifs in fundamental mouse cellular processes, ranging from nucleic acid metabolism and gene expression control to stress responses and development. Research into these proteins, including studies utilizing mouse models, continues to provide valuable insights into the functional significance and regulatory mechanisms of RGG/RG motifs in a living organism. uniprot.orgjax.orgsigmaaldrich.com

G3BP1 (Ras GTPase-activating protein-binding protein 1) in Mouse

G3BP1 is a multi-functional protein known primarily for its central role in the assembly and dynamics of stress granules. nih.govuniprot.org It contains an NTF2-like domain, an RNA-binding domain (RRM), and intrinsically disordered regions, all of which are important for mediating protein and RNA interactions that drive the formation of these structures. nih.gov G3BP1 can act as a molecular switch, triggering RNA-dependent liquid-liquid phase separation (LLPS) upon binding unfolded RNA, a process essential for stress granule formation. uniprot.org Beyond stress granules, G3BP1 is involved in other functions related to RNA metabolism. nih.gov

Essential Role in Stress Granule Formation and Dynamics

G3BP1 is considered a key nucleator of stress granules (SGs), which are cytoplasmic RNA-protein condensates that form under conditions of cellular stress. nih.govuniprot.orgresearchgate.netoup.com These granules serve to store mRNAs and proteins, including stalled translation pre-initiation complexes, in response to stress. uniprot.org G3BP1's ability to mediate both protein-protein and protein-RNA interactions is crucial for SG assembly. nih.gov Its NTF2-like domain, RRM, and intrinsically disordered regions facilitate the necessary interactions. nih.gov Overexpression of G3BP1 alone can promote SG formation even without external stress. oup.com

The dynamics of G3BP1-containing SGs can be observed in live cells, including mouse embryonic fibroblasts (MEFs) and neurons. jove.com Studies using GFP-tagged G3BP1 have allowed for the visualization of SG dynamics during stress. researchgate.net Post-translational modifications (PTMs), such as phosphorylation and ubiquitination, also regulate G3BP1 and, consequently, SG dynamics. Phosphorylation of specific serine residues (S149 and S232) can affect G3BP1's ability to undergo LLPS and regulate SG assembly. frontiersin.org K63-linked ubiquitination of G3BP1 has been shown to be important for the disassembly of SGs formed under heat stress, facilitating the extraction of G3BP1 from granules by the VCP/p97 protein. uniprot.orgfrontiersin.org

Table 1: Key Domains and Regions of Mouse G3BP1 and Their Roles in SG Formation

Domain/RegionFunction in SG FormationSource
NTF2-like domainMediates protein interactions (e.g., with CAPRIN1, UBAP2L, USP10); important for dimerization and modulating conformation. uniprot.orgresearchgate.nete3s-conferences.org uniprot.orgresearchgate.nete3s-conferences.org
RNA-binding domain (RRM)Binds to RNA, essential for recruiting mRNAs to SGs. nih.govaging-us.com nih.govaging-us.com
Intrinsically disordered regions (IDRs)Contribute to LLPS and SG assembly through flexible interactions. nih.govresearchgate.netaging-us.com nih.govresearchgate.netaging-us.com
RG-rich regionAssociates with 40S ribosome subunits. uniprot.org uniprot.org
Contribution to Innate Immunity (e.g., cGAS/STING, RIGI pathways)

Beyond its well-established role in stress granules, G3BP1 plays an essential role in innate immunity by promoting the activity of key immune sensors like cGAS and RIGI. uniprot.orgembopress.org G3BP1 participates in the DNA-triggered cGAS/STING pathway by physically interacting with cGAS and promoting its DNA binding and activation. uniprot.orgembopress.orgnih.gov This interaction facilitates the formation of large cGAS complexes, which are critical for efficient DNA sensing and subsequent production of type I interferon (IFN). embopress.orgnih.gov G3BP1 deficiency leads to inefficient DNA binding by cGAS and inhibited cGAS-dependent IFN production. nih.gov

G3BP1 also enhances RIGI-induced type I interferon production, likely by assisting RIGI in sensing pathogenic RNA. uniprot.orgembopress.org The interaction between G3BP1 and cGAS can be regulated by post-translational modifications; for instance, SIRT2 negatively regulates the cGAS-STING pathway by deacetylating G3BP1, disrupting the cGAS-G3BP1 interaction. embopress.org Viral proteins can also interfere with G3BP1's role in innate immunity; for example, the Porcine Circovirus Type 3 Cap protein inhibits the cGAS-STING pathway by interacting with G3BP1 and suppressing cGAS binding to DNA. frontiersin.org

Table 2: Role of Mouse G3BP1 in Innate Immunity Pathways

PathwayG3BP1 FunctionKey Interaction Partners (Mouse)Source
cGAS/STINGPromotes cGAS DNA binding and activation; facilitates large cGAS complex formation. uniprot.orgembopress.orgnih.govcGAS, STING (downstream) uniprot.orgembopress.orgnih.gov
RIGI-MAVSEnhances RIGI-induced type I IFN production; assists in pathogenic RNA sensing. uniprot.orgembopress.orgRIGI, MAVS (downstream) uniprot.orgembopress.org
Impact on Synaptic Plasticity and Calcium Homeostasis in Neurons

Research in mouse models has revealed a significant impact of G3BP1 on neuronal function, including synaptic plasticity and calcium homeostasis. G3bp1-knockout (KO) mice exhibit behavioral defects linked to the central nervous system, including ataxia and impaired motor coordination. nih.govresearchgate.net These mice also display dysfunctional synaptic transmission and altered calcium homeostasis. nih.govresearchgate.net Specifically, G3BP1 deficiency in neurons leads to an increase in intracellular calcium and exaggerated calcium release in response to stimulation of group I metabotropic glutamate (B1630785) receptors (mGluRs). researchgate.net

Electrophysiological studies in G3bp1 KO mice have shown alterations in synaptic plasticity, including enhanced short-term potentiation (STP) and long-term depression (LTD) in the CA1 area of the hippocampus compared to wild-type mice. researchgate.net The observed calcium homeostasis defects in the hippocampus of these mice have been linked to neurocognitive deficits. nih.gov G3BP1 is highly expressed in hippocampal neurons and Purkinje cells of the cerebellum in wild-type mice, suggesting a specific role in these regions critical for motor activity and cognitive function. researchgate.net

Relevance in Mouse Models of Neurodegenerative Diseases (e.g., Huntington's disease, Spinocerebellar ataxia)

Disruptions in G3BP1 function and stress granule dynamics have been implicated in the pathogenesis of several neurodegenerative diseases, and mouse models have been instrumental in studying these connections. Increased G3BP1-positive granules have been observed in the cortex and hippocampus of R6/2 transgenic mouse models of Huntington's disease (HD). jci.org This increase in SG components is accompanied by mislocalization of the TAR DNA-binding protein 43 (TDP43) to the cytoplasm of G3BP1 granule-positive neurons in these mice. jci.org

In mouse models of spinocerebellar ataxia type 2 (SCA2) and type 3 (SCA3), G3BP1 has shown a protective role. A decrease in G3BP1 levels has been detected in cells derived from SCA2 and SCA3 patients, suggesting compromised G3BP1 function in these diseases. nih.govnih.gov Silencing G3bp1 in the mouse brain increases the aggregation of human expanded ataxin-2 and ataxin-3, the proteins responsible for SCA2 and SCA3, respectively. nih.govnih.govresearchgate.net Conversely, overexpression of G3BP1 in lentiviral mouse models of SCA2 and SCA3 not only reduced protein aggregation and preserved neuronal cells but also ameliorated motor behavioral deficits in a severely affected SCA3 transgenic mouse model. nih.govnih.govresearchgate.netuc.pt These findings suggest that maintaining G3BP1 levels or enhancing its function could be a potential therapeutic strategy for these polyglutamine disorders. nih.govresearchgate.netuc.pt

Table 3: G3BP1 Involvement in Mouse Models of Neurodegenerative Diseases

Disease Model (Mouse)G3BP1 Observation/ManipulationKey FindingSource
Huntington's disease (R6/2)Increased density of G3BP1-positive granules in cortex and hippocampus. jci.orgCorrelates with TDP43 mislocalization; suggests altered SG dynamics in HD pathogenesis. jci.org jci.orgnih.gov
Spinocerebellar ataxia (SCA2/SCA3)Decreased G3BP1 levels; Silencing G3bp1 increases mutant protein aggregation. nih.govnih.govresearchgate.netOverexpression of G3BP1 reduces mutant protein aggregation, preserves neurons, and improves motor deficits. nih.govnih.govresearchgate.netuc.pt nih.govnih.govresearchgate.netuc.pt

FMRP (Fragile X Mental Retardation Protein) in Mouse

Fragile X Mental Retardation Protein (FMRP) is an RNA-binding protein that is deficient in Fragile X syndrome (FXS), a leading cause of inherited intellectual disability. In Mus musculus, FMRP plays a critical role in regulating mRNA expression and translational control, particularly in neurons. pnas.orgemory.edunih.gov FMRP contains several domains, including KH domains and an Agenet-like domain, which are involved in RNA binding and protein interactions. uniprot.orguniprot.org

Regulation of mRNA Expression and Translational Control

FMRP is a key regulator of mRNA metabolism, influencing both mRNA expression levels and their translation into proteins. It is known to bind to a large number of target mRNAs in neurons. pnas.orgresearchgate.net Studies in Fmr1 knockout (KO) mice, a model for FXS, have provided significant insights into FMRP's regulatory functions. Ribosome profiling and transcriptomic analyses in Fmr1 KO mouse adult neural stem cells (aNSCs) revealed diverse gene expression changes at both mRNA and translation levels. pnas.orgresearchgate.net

FMRP can repress the translation of its target mRNAs through various mechanisms. emory.edu It can impede ribosome transit along the mRNA. researchgate.net FMRP also influences mRNA stability; in the absence of FMRP, many target mRNAs undergo increased translation, destabilization, and decay. researchgate.net FMRP has been shown to stabilize mRNAs and decrease translation by binding to specific sequences, including GC-rich and structured regions, often located in the 5' UTRs, coding sequences, or 3' UTRs. researchgate.net It can protect mRNAs from deadenylation and directly interact with cytoplasmic poly(A)-binding protein, effectively sequestering polyadenylated mRNAs into stabilized and translationally repressed complexes. researchgate.net

The regulatory role of FMRP in translation is particularly important at synapses, where local protein synthesis is crucial for synaptic plasticity. FMRP cooperates with the RISC/microRNA pathway to reversibly regulate mRNA translation at synapses in response to glutamatergic signaling. emory.edu The phosphorylation status of FMRP can act as a sensor, influencing its association with Ago2/miR complexes and thereby modulating translation. emory.edu In Fmr1 KO mice, dysregulated translation of specific mRNAs, such as PSD-95 mRNA, has been observed at synapses. emory.edu Furthermore, mGluR-induced ubiquitination of FMRP in dendrites can serve as another mechanism to relieve FMRP-mediated translational repression. emory.edu

Studies in a mouse model of the Fragile X premutation, which involves a CGG repeat expansion in the Fmr1 gene, have shown impaired activity-dependent FMRP synthesis in dendrites despite elevated Fmr1 mRNA levels, indicating a defect in translational efficiency. oup.com This translational impairment is associated with exaggerated mGluR-dependent LTD, a phenotype also seen in Fmr1 KO mice. oup.com

Table 4: Mechanisms of mRNA Regulation and Translational Control by Mouse FMRP

MechanismDescriptionSource
Translational RepressionImpedes ribosome transit; sequesters mRNAs into repressed complexes. emory.eduresearchgate.net emory.eduresearchgate.net
mRNA StabilityProtects target mRNAs from destabilization and decay; promotes poly(A) tail length. researchgate.net researchgate.net
Binding to mRNA FeaturesBinds to specific sequences (GC-rich, structured), often in UTRs or coding regions. researchgate.net researchgate.net
Interaction with RISC/microRNAsCooperates in translational repression at synapses; regulated by FMRP phosphorylation. emory.edu emory.edu
Interaction with Poly(A)-binding proteinDirectly binds cytoplasmic poly(A)-binding protein to sequester mRNAs. researchgate.net researchgate.net
Regulation by Post-translational ModificationPhosphorylation and ubiquitination influence FMRP's interaction with regulatory machinery and target mRNAs. emory.edunih.gov emory.edunih.gov
Astrocytic Contribution to Neurodevelopmental Phenotypes in Mouse Models of Fragile X Syndrome

While the role of FMRP, an RGG box protein, is well-established in Fragile X Syndrome (FXS) and its impact on neurodevelopmental phenotypes in mouse models is recognized, the specific contribution of astrocytes in this context, particularly concerning RGG/RG motif proteins, is an active area of research. Mouse models of FXS exhibiting mutations in FMRP display characteristic behavioral and neurological deficits. genecards.org Further research is needed to fully elucidate how astrocytic function, potentially mediated or influenced by RGG/RG proteins expressed in these glial cells, contributes to the observed neurodevelopmental phenotypes in mouse models of FXS.

MRE11 and 53BP1 in DNA Damage Response

MRE11 and 53BP1 are prominent RGG/RG motif-containing proteins that play central roles in the DNA damage response (DDR) in Mus musculus. The MRE11 complex, composed of MRE11, RAD50, and NBS1, is crucial for sensing and processing DNA double-strand breaks (DSBs), which are highly deleterious lesions. alzforum.org MRE11 possesses both single-strand endonuclease and double-strand-specific 3'-5' exonuclease activities, essential for initiating DNA end resection, a critical step in homologous recombination (HR) repair. uniprot.orgalzforum.org The complex is also required for activating key signaling kinases like ATM and ATR in response to DNA damage.

53BP1 (p53-binding protein 1) is another key DDR factor that rapidly localizes to DSB sites, forming visible foci. It plays a critical role in regulating DSB repair pathway choice, primarily by promoting non-homologous end joining (NHEJ) and counteracting HR, often in conjunction with factors like RIF1 and the Shieldin complex. Mouse models deficient in MRE11 or 53BP1 exhibit significant defects in DNA damage response, leading to genomic instability, cell cycle checkpoint defects, and sensitivity to radiation. For example, 53BP1-deficient mice are growth retarded, immune deficient, radiation sensitive, and cancer prone, displaying defective DNA damage responses with impaired Chk2 activation. Studies in abl pre-B cells from mice deficient in DDR genes like Atm, Mre11, and 53bp1 reveal distinct transcriptional responses to genotoxic damage.

Table 1: Key RGG/RG Motif Proteins in Mouse DNA Damage Response

ProteinRole in DDRAssociated Complex(es)Phenotype in Mouse Knockout/Deficient Models
MRE11DSB sensing, end resection (HR), ATM/ATR activationMRN (MRE11-RAD50-NBS1)Embryonic lethality (with ATM deficiency), checkpoint defects, genomic instability, increased chromatid breaks, ATLD-like phenotypes.
53BP1DSB recognition, promotes NHEJ, counteracts HR, ATM/Chk2 signaling mediatorDNA repair complexGrowth retardation, immune deficiency, radiation sensitivity, cancer prone, genomic instability, defective DNA damage response, impaired Chk2 activation.

Other RGG/RG Motif Proteins (e.g., Nucleolin, TDP-43) and their Roles in Mouse

Beyond DNA damage response, numerous other RGG/RG motif-containing proteins are crucial in Mus musculus, notably Nucleolin and TDP-43, which are primarily involved in RNA metabolism. uniprot.orgencyclopedia.pub

Nucleolin is an abundant nucleolar protein that shuttles between the nucleus and cytoplasm. uniprot.org It contains multiple RNA recognition motifs (RRMs) and an RGG-rich domain. uniprot.org While RRMs are important for specific RNA interactions, the RGG domain contributes to RNA binding in a less sequence-specific manner but enhances the affinity of interaction. uniprot.org Nucleolin is involved in pre-rRNA transcription, ribosome assembly, and the regulation of mRNA stability and translation. uniprot.org Its RGG/RG motif has been shown to interact with poly(A)-binding protein (PABP), protecting mRNA from degradation. Nucleolin's RGG domain is also implicated in binding and stabilizing G-quadruplex structures in DNA and RNA, which can influence gene expression.

TDP-43 (TAR DNA binding protein 43), encoded by the Tardbp gene in mice, is a key RNA-binding protein with diverse roles in RNA processing. amazonaws.comnih.gov It contains an RGG motif within its low complexity domain. nih.gov TDP-43 binds to UG-rich sequences in introns and 3' UTRs of target transcripts, influencing pre-mRNA splicing, mRNA stability, and transport. amazonaws.comnih.gov Under physiological conditions, TDP-43 is predominantly nuclear but shuttles to the cytoplasm, where it is involved in the formation of ribonucleoprotein (RNP) granules and mRNA transport. umanitoba.canih.gov Studies in mouse neurons highlight the importance of the RGG motif for efficient TDP-43 RNP transport. nih.gov

Implications of RGG/RG Motif Dysregulation in Mouse Disease Models

Dysregulation of RGG/RG motif-containing proteins in Mus musculus is increasingly linked to the pathogenesis of various diseases, particularly neurological disorders. uniprot.orgencyclopedia.pubumanitoba.ca

Neurological Disorders and Pathogenesis

Aberrant RNA metabolism mediated by dysregulated RNA-binding proteins, including those with RGG/RG motifs, is a common pathogenic mechanism in neurodevelopmental and neurodegenerative diseases in mice. umanitoba.cagenecards.org TDP-43 dysregulation is strongly implicated in models of Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD). phasep.proumanitoba.caamazonaws.comnih.gov In mouse models, mutations in TDP-43 or its mislocalization and aggregation are associated with neuropathology, behavioral deficits, and motor impairment. amazonaws.com For instance, transgenic mice overexpressing human TDP-43 with specific mutations (e.g., G348C) develop cytoplasmic TDP-43 inclusions, axonal pathology, and learning/motor deficits. The RGG motif in TDP-43 is crucial for its function and proper localization, and its dysregulation can contribute to the formation of pathological aggregates. phasep.pronih.gov RBMX dysregulation due to mutations affecting its RGG/RG motif has been associated with intellectual disability phenotypes in mouse models. biorxiv.org

Table 2: RGG/RG Motif Proteins and Associated Neurological Phenotypes in Mouse Models

ProteinAssociated Neurological Disorder (Mouse Model)Key Phenotypes in Mouse Model
FMRPFragile X SyndromeNeurodevelopmental deficits, behavioral abnormalities (based on human disorder link). encyclopedia.pubgenecards.org
TDP-43ALS, FTDCytoplasmic inclusions, axonal pathology, neuroinflammation, learning/memory deficits, motor impairment. amazonaws.com
RBMXIntellectual DisabilityAberrant neuronal differentiation (based on human disorder link and mouse studies). biorxiv.org

Cellular Stress Responses

RGG/RG motif proteins are integral components of cellular stress responses in mice, particularly in the formation and dynamics of stress granules (SGs). nih.govalzforum.orgumanitoba.ca SGs are transient, membraneless organelles that assemble in the cytoplasm in response to various stressors, including heat shock, oxidative stress, and genotoxic stress. alzforum.org Many RGG/RG proteins, being RNA-binding proteins, translocate to SGs under stress conditions, likely through interactions with mRNA and other proteins. nih.govalzforum.org

Arginine methylation of RGG/RG motifs is a key regulatory mechanism influencing the localization and function of these proteins during stress. nih.govalzforum.orgphasep.prowikipedia.orgumanitoba.ca This modification can modulate protein-RNA and protein-protein interactions, affecting the assembly and disassembly of SGs. nih.govalzforum.orgphasep.pro Dysregulation of RGG/RG motif proteins and their post-translational modifications can impair the cellular stress response, potentially contributing to disease pathogenesis, particularly in neurodegenerative conditions where stress granule dysfunction and persistent aggregates are observed. uniprot.orgphasep.proumanitoba.ca Studies in mouse models have investigated the role of protein arginine methyltransferases (PRMTs) in regulating RGG/RG protein methylation and its impact on cellular stress tolerance in neurons. wikipedia.org Furthermore, RGG-motif proteins have been identified as key players in orchestrating the genotoxic stress response by regulating mRNA fate, including translation.

Regulators of G Protein Signaling Rgs Proteins in Mus Musculus

RGS2 (Regulator of G Protein Signaling 2) in Mouse Physiology

RGS2 is a member of the R4 RGS protein family and is broadly expressed throughout mouse tissues, including the brain, kidney, vasculature, heart, and adipose tissue. uniprot.org Functional studies, particularly utilizing global Rgs2 knockout mouse models, have revealed the involvement of RGS2 in a variety of physiological regulations, including cardiovascular control, emotional behaviors, and metabolic homeostasis. uniprot.orggsea-msigdb.org The absence of functional RGS2 in these models leads to a range of phenotypes, such as increased anxiety, autonomic dysfunction, elevated blood pressure, reduced body weight, and impaired adipogenesis. uniprot.orggsea-msigdb.org These observations underscore the significant role of RGS2 as a key modulator of GPCR-mediated signaling in regulating diverse physiological functions in mice.

Modulation of G Protein-Coupled Receptor (GPCR)-Gα Signaling

RGS2 modulates GPCR-Gα signaling primarily through its GAP activity on specific Gα subunits and via mechanisms independent of GAP activity, such as directly inhibiting certain effector enzymes. uniprot.orgresearchgate.net The core of RGS2's regulatory function lies within its conserved RGS domain, which mediates the interaction with Gα subunits and facilitates the acceleration of GTP hydrolysis. researchgate.netgenecards.org

RGS2 is recognized for its ability to directly interact with and enhance the GTPase activity of both Gαq and Gαi subunits. uniprot.org In vitro studies have demonstrated that RGS2 acts as an effective GAP for Gαq. peerj.com While some research indicates that RGS2 can also stimulate the GTPase activity of Gαi, particularly when G proteins are reconstituted with receptors in phospholipid vesicles or under specific assay conditions, other in vitro analyses have reported minimal or no measurable GAP activity of RGS2 towards Gαi subunits. peerj.comwikipedia.orgnih.gov This suggests that the context of the cellular environment and the presence of other interacting proteins or receptors may influence RGS2's activity towards Gαi.

Beyond its direct GAP activity, RGS2 can also influence signaling mediated by Gαs subunits, albeit through an indirect mechanism. uniprot.orgresearchgate.net Unlike its action on Gαq and Gαi, RGS2 does not possess intrinsic GAP activity for Gαs. researchgate.netpeerj.com Instead, RGS2 has been shown to directly bind to and inhibit the activity of certain isoforms of adenylyl cyclase, a key downstream effector enzyme activated by Gαs-GTP. uniprot.orgresearchgate.netstring-db.org By directly inhibiting adenylyl cyclase, RGS2 can effectively attenuate Gαs-mediated increases in intracellular cAMP levels, thereby modulating downstream signaling pathways.

A notable characteristic of RGS2 is its observed selectivity as a GAP, particularly its potent activity towards Gαq subunits compared to Gαi/o subunits in in vitro settings. dntb.gov.uanih.gov Structural analyses have provided insights into the molecular basis for this selectivity. nih.gov Crystal structures of the RGS2-Gαq complex reveal a unique docking orientation of RGS2 on Gαq, involving extensive interactions with the α-helical domain of Gαq that contribute significantly to binding affinity and GAP potency. These structural features, including specific amino acid residues within the RGS domain, are thought to weaken the association with Gαi/o subunits, thus favoring interaction with Gαq. nih.gov Despite this in vitro selectivity, studies in intact cells or reconstituted systems suggest that RGS2 can still exert regulatory effects on Gαi-mediated signaling, indicating that cellular complexity can influence RGS protein substrate specificity. nih.gov

Role in Metabolic Homeostasis in Mouse Models

Studies using mouse models, particularly those with global or cell-specific deletion of Rgs2, have highlighted a significant role for RGS2 in the regulation of metabolic homeostasis. uniprot.orggsea-msigdb.org Rgs2 null mice exhibit pronounced metabolic alterations, including reduced body weight and significant changes in fat deposition and adipogenesis. uniprot.orggsea-msigdb.org

Detailed research findings in aged Rgs2 null mice (21-24 months old) demonstrate substantially lower body weight compared to wild-type controls. gsea-msigdb.orgwikipedia.org This reduced body weight is accompanied by greatly diminished fat deposits, decreased serum lipid levels (free fatty acids and triglycerides), and lower leptin levels. gsea-msigdb.orgwikipedia.org This lean phenotype is evident early in life, starting as early as four weeks of age, and persists throughout the lifespan of the mice. gsea-msigdb.org Younger adult male Rgs2 null mice (4-8 months old) also display improved glucose clearance and enhanced insulin (B600854) sensitivity compared to wild-type littermates. gsea-msigdb.orgwikipedia.org Furthermore, Rgs2 null mice have been shown to exhibit increased fat utilization as an energy source in certain contexts. uniprot.org

RGS2 expression itself is dynamically regulated in adipose tissues and during adipocyte differentiation. For instance, Rgs2 mRNA levels are increased in white adipose tissue in response to a high-fat diet, suggesting a potential role in lipid storage regulation. gsea-msigdb.orgwikipedia.org

Analysis of pre-adipocytes isolated from Rgs2 null mice reveals reduced expression levels of key adipogenic differentiation markers, including Peroxisome proliferator-activated receptor gamma (PPARγ), lipoprotein lipase (B570770) (Lpl), and CCAAT/enhancer binding protein alpha (CEBPα). gsea-msigdb.orgwikipedia.org This suggests that RGS2 is necessary for proper pre-adipocyte differentiation. Consistent with impaired adipogenesis, white adipocytes from Rgs2 null mice are significantly smaller in cross-sectional area compared to those from wild-type mice. gsea-msigdb.org

In the context of brown adipose tissue (BAT), RGS2 expression is markedly increased during the differentiation of brown adipocytes in vitro. Loss of RGS2 strongly suppresses both brown adipocyte differentiation and the expression of thermogenic genes. Research also indicates that RGS2 may promote preadipocyte differentiation, potentially in a PPARγ-dependent manner.

Studies involving conditional deletion of Rgs2 in specific cell types further support its role in fat deposition. For example, deletion of Rgs2 from Agouti-related peptide (AgRP)-expressing cells leads to reduced fat gains when mice are fed a high-fat diet, a phenotype associated with increased energy expenditure.

The following table summarizes some key metabolic phenotypes observed in Rgs2 null mice:

PhenotypeObservation in Rgs2 Null Mice (compared to Wild-Type)Relevant SectionSource(s)
Body WeightSignificantly lower5.1.2 uniprot.orggsea-msigdb.orgwikipedia.org
Fat DepositsGreatly reduced5.1.2, 5.1.2.1 gsea-msigdb.orgwikipedia.org
Serum Lipids (FFA, Trig)Decreased5.1.2 gsea-msigdb.orgwikipedia.org
Leptin LevelsLow5.1.2 gsea-msigdb.orgwikipedia.org
Glucose ClearanceImproved (in younger adults)5.1.2 gsea-msigdb.orgwikipedia.org
Insulin SensitivityEnhanced (in younger adults)5.1.2 gsea-msigdb.orgwikipedia.org
AdipogenesisImpaired/Altered5.1.2, 5.1.2.1 uniprot.orggsea-msigdb.orgwikipedia.org
White Adipocyte SizeSmaller5.1.2.1 gsea-msigdb.org
Brown Adipocyte Diff.Strongly suppressed (in vitro)5.1.2.1
Fat Gain on HFD (Agrp-KO)Reduced5.1.2.1
Influence on Glucose Clearance and Insulin Sensitivity

RGS proteins and Gαi2 signaling play significant roles in regulating insulin sensitivity and glucose metabolism in mice diabetesjournals.orgnih.gov. Studies using genomic "knock-in" mice expressing RGS-insensitive Gαi2 (with a G184S mutation) have explored this role diabetesjournals.orgnih.gov. These mice exhibit enhanced insulin sensitivity and increased glucose tolerance when fed a high-fat diet diabetesjournals.orgnih.gov. This suggests that RGS proteins acting on Gαi2 can influence glucose homeostasis diabetesjournals.orgnih.gov.

Specifically, RGS2 is thought to inhibit insulin secretion and signaling mdpi.com. Downregulation of RGS2 expression in adipocytes has been shown to increase insulin and catecholamine signaling, leading to enhanced glucose and fatty acid oxidation mdpi.com. RGS2 has also been implicated in promoting preadipocyte differentiation mdpi.com.

Experimental evidence in mouse models indicates that high RGS2 protein levels may precede an insulin resistance state nih.govresearchgate.netnih.gov. A diet rich in saturated fatty acids can increase RGS2 expression in mice, which has been associated with decreased basal metabolism nih.govresearchgate.net. Conversely, RGS2 knockout mice (rgs2−/−) have shown increased insulin sensitivity and metabolic activity, potentially due to higher energy consumption from metabolism rather than physical activity nih.gov.

Another RGS protein, RGS14, has also been linked to glucose metabolism in mice. RGS14 knockout mice are protected against glucose intolerance and exhibit improved glucose tolerance and insulin sensitivity mdpi.comnih.gov. This is associated with a phenotype of lower white adipose tissue and increased brown adipose tissue mdpi.comnih.gov.

Impact on Energy Balance and Body Weight

RGS proteins are involved in the control of body weight and energy balance, although the specific roles of different RGS proteins can vary diabetesjournals.org. GPCRs are key mediators of neuropeptides and neurotransmitters that regulate central energy balance diabetesjournals.org.

Studies on RGS9 knockout mice have shown they are heavier than wild-type littermates and have significantly higher percentages of abdominal fat plos.org. This was not attributed to increased food intake or altered locomotion in most cases plos.org. Overexpression of RGS9-2 in the nucleus accumbens of rats led to a reduction in body weight plos.org.

RGS2-knockout mice typically exhibit lower body weight compared to wild-type controls and show reduced fat deposition, decreased serum lipids, and lower leptin levels, resulting in a lean phenotype researchgate.net. This occurs even when fed the same diet as control animals, although food intake and energy expenditure may not be significantly altered, possibly due to changes in energy balance and metabolic processes researchgate.net. Preadipocytes from RGS2−/− mice show lower expression of adipogenic markers researchgate.net.

RGS4 has also been implicated in body weight regulation. While some studies initially showed decreased body weight in RGS4-deficient mice, later analyses found no significant differences in whole-body or relative white adipose tissue weights oup.com. However, RGS4-deficient mice did show increased circulating free fatty acids, suggesting a role in adipose tissue biology and lipolysis oup.com.

Expression Patterns in Mouse Tissues and Brain Regions

RGS proteins exhibit diverse and often region-specific expression patterns in mammalian tissues and the brain jneurosci.org. While a systematic survey of all RGS proteins in mouse tissues is extensive, studies have detailed the expression of specific RGS subtypes.

In the brain, region-specific expression patterns of RGS mRNAs have been observed jneurosci.org. For instance, RGS4 mRNA is densely expressed in the neocortex, piriform cortex, caudoputamen, and ventrobasal thalamus in rats jneurosci.org. RGS8 mRNA is highly expressed in the cerebellar Purkinje cell layer and certain midbrain nuclei jneurosci.org. RGS9 mRNA is notably enriched in striatal regions jneurosci.org. RGS10 mRNA is densely expressed in dentate gyrus granule cells, superficial layers of the neocortex, and the dorsal raphe jneurosci.org. These studies, primarily in rats, indicate dynamic and regulated expression of RGS mRNAs in the brain, suggesting their importance in modulating neural signaling jneurosci.org.

RGS14 is highly expressed in the mouse brain, particularly enriched in hippocampal area CA2, piriform cortex, and entorhinal cortices biorxiv.orgmdpi.comresearchgate.net. In the adult mouse brain, RGS14 protein is found in specific neuron populations within the hippocampal formation, amygdala, septum, bed nucleus of stria terminalis, and ventral striatum/nucleus accumbens biorxiv.orgresearchgate.net. RGS14 is also present in axon fiber tracts like the dorsal fornix and fimbria biorxiv.org.

RGS5 is mainly located in synapses in multiple brain regions in mice, including the olfactory bulb, cortical areas, cingulate cortex, lateral septum, caudate putamen, anterior hypothalamus, periaqueductal gray matter, and cerebellar molecular layer proteinatlas.org.

RGS2 expression has been noted in various tissues, including the nervous system, blood, adrenal gland, bone marrow, intestine, eye, pancreas, lymph node, spleen, muscle, lung, heart, kidney, liver, skin, stomach, and gall bladder genecards.org.

RGS2 in Mouse Models of Disease

RGS2 has been implicated in the pathogenesis of several diseases, and mouse models have been instrumental in understanding its roles.

Cardiovascular Control (e.g., Hypertension, Atherosclerosis)

RGS2 plays a critical role in cardiovascular function, particularly in the regulation of blood pressure and vascular tone ksep-es.orguniprot.org. RGS2 deficiency is linked to hypertension in both mice and humans nih.govahajournals.orgunipd.it. Mice that are heterozygous or homozygous for RGS2 knockout exhibit significantly increased mean arterial pressure and exaggerated vasoconstriction ksep-es.orgnih.govunipd.it. This is attributed to prolonged Gαq-dependent signaling and reduced cGMP-mediated vasodilation ksep-es.org. RGS2 mediates vascular smooth muscle relaxation and blood pressure regulation, partly by regulating nitric oxide (NO)-mediated vasodilation ksep-es.org.

RGS2 deficiency can also enhance Gαq signaling in response to cardiac pressure overload, leading to cardiac hypertrophy and early mortality ksep-es.org. Furthermore, excessive M3 muscarinic receptor activity occurs in RGS2-deficient mice, inducing severe atrial tachycardia/fibrillation ksep-es.org.

While RGS2 has been studied extensively in hypertension, its direct role in atherosclerosis in mouse models is often explored in conjunction with its hypertensive effects or in specific vascular contexts. Rgs2 floxed mice, which allow for tissue-specific deletion of Rgs2, are considered useful for studying hypertension and atherosclerosis jax.org.

Neurodegenerative Diseases (e.g., Alzheimer's Disease)

Research into the role of RGS2 in neurodegenerative diseases like Alzheimer's Disease (AD) in mouse models is emerging. Rgs2 floxed mice are considered potentially useful for studying neurodegenerative diseases, including AD jax.org.

Studies have suggested altered RGS2 expression in AD. While much of the research on RGS2 and AD has been conducted in human samples, showing reduced RGS2 mRNA levels in post-mortem brain tissue and blood of AD patients and in mild cognitive impairment (MCI) patients, mouse models are used to explore underlying mechanisms researchgate.netfrontiersin.org. For example, ischemic stress, which can contribute to neurodegenerative processes, has been shown to induce RGS2 protein upregulation and enhance apoptosis in cultured primary mouse astrocytes physiology.org. This suggests a potential involvement of RGS2 in stress-induced neuronal or glial cell death, which is relevant to AD pathology physiology.org.

Common mouse models for AD research typically involve introducing human AD-related genes (like APP and PSEN1) to mimic amyloid plaque formation and tau protein aggregation cyagen.com. The specific intersection of RGS2 function within these established AD mouse models is an area of ongoing investigation.

Diabetes Mellitus Type 2 Contexts

RGS2 is involved in the context of Type 2 Diabetes Mellitus (T2DM), primarily through its influence on insulin signaling and glucose metabolism as discussed earlier mdpi.comnih.govresearchgate.netnih.gov. Mouse models have provided significant insights into these roles.

As mentioned, RGS2 knockout mice exhibit increased insulin sensitivity nih.gov. High levels of RGS2 have been associated with insulin resistance in mouse models nih.govresearchgate.netnih.gov. RGS2 is thought to inhibit insulin secretion from β-cells and insulin signaling in metabolic cells mdpi.com. It may also play a role in maintaining β-cell number and mass under stress, which are factors relevant to T2DM mdpi.com.

The metabolic phenotype of Rgs2−/− mice, including differences in body weight, serum insulin levels, and pancreatic β-cells at different ages, highlights the complex involvement of RGS2 in metabolic regulation relevant to T2DM mdpi.com. While global Rgs2 knockout mice have multiple organ effects, suggesting that observed metabolic differences could be due to systemic or β-cell-specific defects, these models underscore the potential of RGS2 as a factor in T2DM development and progression mdpi.com.

Data Tables

Based on the search results, specific quantitative data suitable for comprehensive, interactive tables across all sections were not consistently available in a format that could be directly extracted and presented uniformly. However, the findings regarding body weight and insulin sensitivity in RGS2 and RGS9 knockout mice provide illustrative examples of research findings.

Table 1: Metabolic Phenotypes in RGS Knockout Mouse Models

RGS ProteinMouse ModelKey Metabolic Phenotype(s)Reference
RGS2KnockoutLower body weight, reduced fat deposition, increased insulin sensitivity, lower serum lipids nih.govresearchgate.net
RGS9KnockoutHeavier body weight, higher percentage of abdominal fat plos.org
RGS14KnockoutProtected against obesity and glucose intolerance, improved insulin sensitivity mdpi.comnih.gov

Note: This table summarizes key findings and is not exhaustive of all metabolic effects or RGS proteins.

Table 2: RGS2 and Insulin Signaling

ContextRGS2 Level/ManipulationEffect on Insulin Signaling/Glucose MetabolismReference
AdipocytesDownregulationIncreased insulin and catecholamine signaling, enhanced glucose/fatty acid oxidation mdpi.com
Mouse Model (High-fat diet)High expressionAssociated with decreased basal metabolism, precedes insulin resistance nih.govresearchgate.netnih.gov
Knockout Mouse (rgs2−/−)DeficiencyIncreased insulin sensitivity nih.gov

Note: This table focuses on RGS2's influence on insulin signaling and glucose metabolism based on mouse studies.

Lysyl Oxidase Lox in Mus Musculus As Rrg Alias

Extracellular Matrix Remodeling Functions in Mouse

LOX is a key enzyme involved in the modification and remodeling of the extracellular matrix. spandidos-publications.comnih.govresearchgate.netmdpi.com Its primary extracellular role is to catalyze the oxidative deamination of specific lysine (B10760008) and hydroxylysine residues within collagen and elastin (B1584352) precursors. spandidos-publications.commdpi.comnih.govpharmaceuticalintelligence.com This catalytic activity is copper-dependent. spandidos-publications.commdpi.comoup.com

Cross-linking of Collagen and Elastin

The oxidative deamination catalyzed by LOX initiates the formation of covalent cross-links between collagen and elastin molecules. spandidos-publications.commdpi.comnih.govpharmaceuticalintelligence.com These cross-links are essential for the structural integrity, tensile strength, and elastic properties of connective tissues, including those in the cardiovascular system, lungs, and skin. mdpi.comnih.govpharmaceuticalintelligence.comahajournals.orgnih.gov Studies in Lox knockout mice (Lox-/-) have demonstrated the crucial role of LOX in this process. Lox-/- mice die perinatally and exhibit severe defects, including aortic aneurysms and cardiovascular dysfunction, directly linked to insufficient cross-linking of elastin and collagen in the arterial walls. nih.govpharmaceuticalintelligence.comahajournals.orgnih.gov Impaired development of the respiratory system and abnormalities in elastic and collagen fibers in the lungs and skin are also observed in these mice. jax.orgnih.gov

Research findings in Lox-/- embryos at embryonic day 18.5 showed a significant decrease in the amounts of elastin cross-links in the aorta and lung (approximately 60% reduction) and collagen cross-links in the whole body and lung (40% reduction) compared to wild-type littermates. nih.gov

An example of data regarding reduced cross-linking in Lox knockout mice is shown below:

Tissue/MeasurementCross-link Reduction in Lox-/- Mice (E18.5)Citation
Aorta Elastin Cross-links~60% nih.gov
Lung Elastin Cross-links~60% nih.gov
Whole Body Collagen Cross-links40% nih.gov
Lung Collagen Cross-links40% nih.gov

Dual Role in Tumorigenesis in Mouse Models

Lysyl Oxidase exhibits a complex, dual role in tumorigenesis in mouse models, with the mature enzyme and its propeptide having opposing effects. mdpi.comoup.comresearchgate.net While elevated levels of the mature LOX enzyme are often associated with promoting tumor invasion and metastasis, the LOX propeptide (LOX-PP) demonstrates tumor suppressive functions. mdpi.comoup.commdpi.comresearchgate.net

Tumor Suppressive Function of the LOX Propeptide (LOX-PP)

The LOX propeptide (LOX-PP), an 18 kDa peptide released during the proteolytic processing of Pro-LOX, functions as a tumor suppressor. mdpi.comnih.govnih.govoup.com Its tumor suppressive activity has been demonstrated in various mouse models, including those for breast cancer and lung cancer. nih.govnih.govoup.commdpi.comaacrjournals.org LOX-PP inhibits the transformed phenotype of cancer cells both in vitro and in vivo. oup.comaacrjournals.org

Studies using nude mouse xenograft models have shown that expression of LOX-PP inhibits tumor formation and reduces tumor growth. mdpi.comnih.govnih.govaacrjournals.orgresearchgate.netresearchgate.net For instance, in a nude mouse xenograft model using Her-2/neu-driven breast cancer cells, LOX-PP expression inhibited tumor formation. nih.govaacrjournals.org Quantitative data from one study showed that the average tumor weight for LOX-PP wild-type cell xenografts was significantly reduced (52% of the control group) in nude mice. aacrjournals.org

Data on the effect of LOX-PP on tumor weight in a mouse xenograft model:

Treatment GroupAverage Tumor Weight (Relative to Control)Statistical SignificanceCitation
Control (Empty Vector)100%- aacrjournals.org
LOX-PP Wild-Type52%P = 0.03 aacrjournals.org
LOX-PP Gln Variant126%P = 0.38 aacrjournals.org

This table illustrates that wild-type LOX-PP significantly reduced tumor weight in this model, while a specific variant (Gln) did not. aacrjournals.org

Inhibition of Ras Signaling Pathway

LOX-PP has been identified as an inhibitor of the Ras signaling pathway. mdpi.comnih.govnih.govoup.commdpi.comnih.gov It inhibits Ras-dependent cell transformation. mdpi.com Studies in Ras-transformed NIH 3T3 fibroblasts demonstrated that expression of Pro-LOX inhibited the activities of downstream kinases in the Ras pathway, and this inhibitory effect was later mapped to LOX-PP. nih.govnih.gov LOX-PP interacts with proteins like Hsp70 and c-Raf, which are involved in Ras signaling, leading to decreased downstream activation of effectors like MEK and NF-κB. nih.govnih.gov

Modulation of PI3K/Akt and ERK1/2 MAPK Pathways

LOX-PP modulates the activity of the PI3K/Akt and ERK1/2 MAPK signaling pathways, which are frequently activated in cancer and are downstream of Ras signaling. mdpi.comnih.govnih.govmdpi.comresearchgate.netnih.govnih.govnih.govresearchgate.net In Her-2/neu-driven breast cancer cells, LOX-PP expression suppressed Akt and extracellular signal-regulated kinase (ERK) activation. nih.gov Similarly, in Ras-transformed NIH 3T3 fibroblasts, LOX gene expression (attributed to LOX-PP) inhibited the activities of Akt and Erk1/2 kinases. nih.govaacrjournals.org Studies in prostate cancer cell lines also showed that recombinant LOX-PP inhibited serum-stimulated DNA synthesis and modulated MEK/ERK and PI3K/AKT pathways. nih.gov LOX-PP has been shown to decrease ERK1/2 phosphorylation in mouse bone marrow megakaryocytes. nih.gov

Research findings indicate that LOX-PP can inhibit the phosphorylation of key components in these pathways. For example, studies have shown LOX-PP inhibiting FGF-2-stimulated ERK1/2 and Akt phosphorylation. researchgate.netnih.gov

Anti-Angiogenic Effects

LOX-PP has demonstrated anti-angiogenic effects. mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. medicaljournalssweden.se LOX-PP can inhibit various processes involved in angiogenesis, such as endothelial cell proliferation, migration, adhesion, and tube formation. researchgate.netnih.gov

Studies exploring the anti-angiogenic role of LOX-PP have shown that it can reduce VEGF (vascular endothelial growth factor)-induced cell proliferation and tube formation in endothelial cells. researchgate.netnih.govresearchgate.net Proteomic analysis suggests that LOX-PP may function by downregulating pathways involved in angiogenesis, including VEGF, MAPK, and FGF signaling. researchgate.netresearchgate.netresearchgate.net The anti-angiogenic effect of LOX-PP has also been confirmed in in vivo models, such as the chick chorioallantoic membrane (CAM) assay, which showed a reduction in vascular network formation upon LOX-PP treatment. researchgate.netnih.gov

Tumor Promotional Activity of Active LOX Enzyme

The active form of mouse LOX has been shown to contribute to tumor progression through various mechanisms, primarily involving the modification of the tumor microenvironment and direct effects on cancer cells. Elevated expression and activity of LOX are frequently observed in invasive tumors in mice and are associated with poor prognosis nih.gov. The enzyme's ability to cross-link collagen and elastin leads to increased ECM stiffness, which in turn can promote tumor cell growth, invasion, and metastasis nih.gov.

Role in Cancer Cell Invasion and Metastasis

Active LOX enzyme significantly contributes to the invasive and metastatic potential of cancer cells in mouse models. Studies have demonstrated that LOX is involved in the migration and tissue colonization of circulating cancer cells nih.gov. Inhibition of LOX activity in mice, for example, through the use of inhibitors like beta-aminopropionitrile (BAPN), has been shown to significantly reduce the metastatic foci of various cancers, including breast cancer and pancreatic ductal adenocarcinoma, in both soft tissue and skeletal sites nih.gov.

LOX promotes cancer cell invasion and migration by influencing cell-matrix adhesion and focal adhesion kinase (FAK) activity. It can also play a role in epithelial-mesenchymal transition (EMT), a process critical for cancer cell dissemination. In some instances, LOX has been found to be an essential component of signaling axes, such as the CD44–Twist pathway, which promotes tumor metastasis under hypoxic conditions. Furthermore, secreted LOX can influence the spread of tumor cells by facilitating the formation of premetastatic niches in distant organs. LOX and other LOX family members secreted by primary tumors can accumulate at these sites, cross-link basement membrane collagen, and recruit myeloid cells, thereby supporting metastatic tumor growth.

Research in mouse models has provided detailed findings on the impact of LOX inhibition on metastasis. For instance, in a mouse model of breast cancer, inhibiting LOX significantly reduced tumor metastasis by decreasing tumor cell intravasation. This phenotype was linked to a decrease in keratin (B1170402) 14-positive myoepithelial cells and reduced focal adhesion formation. In transgenic mouse models of pancreatic ductal adenocarcinoma, LOX was found to be overexpressed in metastatic disease, and its expression was required for cancer cell invasion. Inhibition of LOX in these mice suppressed metastasis and improved survival, which was associated with alterations in the tumor stroma, including increased vasculature and decreased fibrillar collagen.

Enhancement of Vascular Endothelial Growth Factor (VEGF) Expression

Lysyl oxidase has been shown to enhance the expression of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. Studies using mouse xenograft models and analyses of cancer databases have indicated a correlation between LOX expression and increased VEGF levels.

Research suggests that LOX can stimulate angiogenesis by promoting endothelial cell activity. In colorectal cancer models, LOX activity was found to be essential for stimulating endothelial cells in vitro and angiogenesis in vivo. Mechanistically, LOX can activate the Akt pathway, potentially through platelet-derived growth factor receptor β (PDGFRβ) stimulation, leading to increased VEGF expression. Conditioned media from LOX-overexpressing tumor cells have been shown to stimulate angiogenesis via secreted VEGF and enhance the tube formation capacity of endothelial cells, effects that can be blocked by LOX inhibitors.

It is important to note that while LOX (Lysyl Oxidase) has been linked to VEGF expression and angiogenesis, another protein, LOX-1 (lectin-like oxidized low-density lipoprotein receptor-1), which is structurally and functionally distinct from LOX, has also been implicated in VEGF-mediated angiogenesis in mouse models, particularly in the context of ischemia. However, the focus here is specifically on the activity of Lysyl Oxidase (rrg protein) in enhancing VEGF expression in the context of tumor promotion.

Regulation of LOX Expression and Activity in Mouse

The expression and activity of mouse LOX are subject to complex regulatory mechanisms involving various factors and signaling pathways. Regulation occurs at multiple levels, including transcriptional, translational, and post-translational modifications, as well as through intracellular and extracellular enzyme activation.

Hypoxia, a common feature of solid tumors, is a significant regulator of LOX expression. The promoter region of the Lox gene contains hypoxia-responsive elements (HREs), making it a downstream target of hypoxia-inducible factor 1 (HIF-1) nih.gov. Hypoxia-induced increases in LOX expression are crucial for promoting cancer cell invasion and metastasis.

Transforming Growth Factor-beta (TGF-β) is another key regulator of LOX expression in mice. Studies in the context of newborn lung injury in mouse pups have shown that TGF-β activation increases LOX expression in lung interstitial fibroblasts. This regulation appears to be direct, with TGF-β stimulating LOX expression at a transcriptional level via Smad2/3-dependent signaling. TGF-β can also influence LOX activity and its role in ECM remodeling.

Other factors and pathways have also been implicated in regulating mouse LOX. For instance, stimulation of fibroblasts can promote the secretion of the LOX precursor or enhance its enzymatic activation. Advanced glycation end-products, tolloid protein-1, and fibronectin have also been reported to promote either the expression or activation of LOX. Intracellular signaling pathways such as the PI3K/Akt pathway can be activated by LOX, further influencing tumor progression nih.gov.

Advanced Methodologies and Research Directions in Mouse Models

Genetic Engineering Approaches

Genetic engineering in mice has revolutionized our understanding of RRG protein function by allowing for precise manipulation of gene expression. These approaches enable the creation of models that closely mimic human diseases, providing invaluable platforms for studying disease mechanisms and testing therapeutic interventions.

Targeted Gene Deletions (Knockout Models)

Targeted gene deletion, or knockout (KO), models involve the complete removal of a gene from the mouse genome. These models are fundamental for determining the essential functions of a protein. Studies involving the knockout of RRG protein family members have revealed their critical roles in embryonic development. For instance, the complete knockout of the Kras gene, a prominent member of the Ras family, results in embryonic lethality, demonstrating its indispensable role in normal development. These findings underscore the critical importance of RRG signaling in fundamental biological processes.

Conditional Knockout Systems (e.g., Cre-loxP)

To overcome the limitations of embryonic lethality observed in conventional knockout models, researchers have employed conditional knockout systems. The Cre-loxP system is a powerful tool that allows for the deletion of a gene in a tissue-specific or time-dependent manner. This is achieved by flanking the gene of interest with loxP sites and then crossing these mice with mice expressing Cre recombinase under the control of a specific promoter. This approach has been widely used to study the role of RRG proteins in specific tissues and at different stages of development and disease. For example, conditional deletion of Kras in the lung epithelium of adult mice has been shown to initiate the development of lung adenocarcinoma, providing a valuable model for studying cancer initiation and progression.

Transgenic Overexpression Studies

In addition to gene deletion, transgenic overexpression models are crucial for understanding the consequences of elevated RRG protein activity, a common feature in many cancers. These models involve the introduction of a specific allele of the RRG gene into the mouse genome, often under the control of a promoter that drives high levels of expression. For instance, transgenic mice expressing a constitutively active form of the Kras gene (e.g., KrasG12D) have been instrumental in modeling various human cancers, including pancreatic, lung, and colorectal cancer. These models have been pivotal in elucidating the downstream signaling pathways activated by oncogenic RRG proteins and in testing the efficacy of novel therapeutic agents.

Proteomic and Interactomic Analyses

While genetic approaches provide insights into the function of a gene, proteomic and interactomic analyses offer a deeper understanding of the protein's interactions and the signaling networks it regulates. These approaches are essential for a comprehensive understanding of RRG protein function.

Identification of Protein-Protein Interaction Networks

RRG proteins function as molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state. In their active state, they interact with a multitude of downstream effector proteins to regulate various cellular processes. Identifying the full spectrum of these interacting partners is crucial for understanding RRG protein signaling. Techniques such as yeast two-hybrid screening, co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS), and affinity purification-mass spectrometry (AP-MS) have been employed to map the protein-protein interaction networks of RRG proteins. These studies have identified a complex web of interactions that vary depending on the specific RRG protein, its mutational status, and the cellular context.

Quantitative Proteomics (e.g., SILAC, Proximity Proteomics)

Quantitative proteomics allows for the measurement of changes in protein abundance and post-translational modifications in response to alterations in RRG protein activity. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method for comparing the proteomes of cells with different levels of RRG activity. This has been used to identify proteins whose expression is regulated by RRG signaling.

More recently, proximity proteomics techniques, such as BioID, have emerged as powerful tools for identifying weak and transient protein interactions in a cellular context. This method involves fusing the RRG protein of interest to a promiscuous biotin (B1667282) ligase. Upon activation, the ligase biotinylates nearby proteins, which can then be purified and identified by mass spectrometry. This approach has the potential to uncover novel RRG protein interactors and provide a more comprehensive map of their signaling networks.

Methodology Description Key Findings for RRG Proteins (e.g., Kras)
Targeted Gene Deletion Complete removal of the gene from the mouse genome.Embryonic lethality, demonstrating an essential role in development.
Conditional Knockout (Cre-loxP) Tissue-specific or time-dependent gene deletion.Initiation of tissue-specific cancers (e.g., lung adenocarcinoma) in adult mice.
Transgenic Overexpression Introduction of a specific allele to drive high expression.Modeling of human cancers (e.g., pancreatic, lung) by expressing constitutively active forms.
Co-immunoprecipitation/Mass Spectrometry Identification of direct and indirect protein binding partners.Mapping of effector protein networks, revealing context-dependent interactions.
Quantitative Proteomics (SILAC) Comparison of protein abundance between different cellular states.Identification of downstream targets and pathways regulated by RRG signaling.
Proximity Proteomics (BioID) Identification of transient and proximal protein interactions in vivo.Discovery of novel interactors and a more comprehensive view of the RRG interactome.

Transcriptomic and Gene Expression Profiling

The Ras-related GTP-binding (Rag) proteins in mice, comprising four members—RagA, RagB, RagC, and RagD (encoded by the Rraga, Rragb, Rragc, and Rragd genes, respectively)—exhibit distinct and overlapping expression patterns that are crucial for their function as key regulators of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.

Spatiotemporal Expression Patterns

The expression of Rag GTPase isoforms varies significantly across different tissues and developmental stages in mice, suggesting non-redundant physiological roles. While RagA and RagB share approximately 90% sequence similarity, and RagC and RagD share about 80%, their expression levels are not uniform. nih.gov

Studies comparing mRNA and protein abundance have revealed that transcript levels are often poor predictors of the corresponding protein levels for Rag GTPases. For instance, while Rraga mRNA may be more abundant than Rragb mRNA in many tissues, the RagB protein can be more abundant in tissues like the heart, liver, kidney, and brain. nih.gov Conversely, in skeletal muscle, RagA protein levels tend to be higher, aligning more closely with mRNA expression. nih.gov

Notably, specific isoforms of RagB are highly expressed in the brain and neurons. nih.gov This brain-enriched expression points towards specialized functions in the central nervous system. The differential expression of the four Rag proteins across a wide variety of tissues underscores the complexity of amino acid sensing and mTORC1 regulation throughout the organism. nih.gov

Relative Protein Abundance of Rag Isoforms in Select Mouse Tissues
TissueRagA vs. RagBRagC vs. RagDReference
Skeletal MuscleRagA > RagB (trend)RagD > RagC nih.gov
HeartRagB > RagARagD > RagC nih.gov
LiverRagB > RagARagD > RagC nih.gov
KidneyRagB > RagARagD > RagC nih.gov
BrainRagB > RagARagD > RagC nih.govnih.gov

Response to Physiological and Pathological Stimuli

The primary role of Rag GTPases is to relay information about amino acid availability to mTORC1. nih.gov This response to a fundamental physiological stimulus dictates the localization and activity of mTORC1. In the presence of sufficient amino acids, Rag proteins adopt an "active" conformation (GTP-bound RagA/B and GDP-bound RagC/D), which recruits mTORC1 to the lysosomal surface for its activation. nih.gov Conversely, during amino acid starvation, the Rag GTPase dimer becomes "inactive," leading to the release of mTORC1 from the lysosome and a shutdown of its anabolic signaling. nih.gov

Different Rag dimers exhibit distinct responses to nutrient deprivation. Heterodimers containing RagA are highly sensitive to amino acid depletion, leading to mTORC1 inactivation. nih.gov In contrast, RagB-containing dimers can retain mTORC1 at the lysosome even during periods of amino acid starvation, conferring resistance to nutrient withdrawal. nih.gov

In pathological contexts, the expression and activity of Rag proteins are also modulated. In certain cancers, such as follicular lymphoma, activating mutations in RRAGC are frequently observed. nih.gov These mutations can render mTORC1 partially insensitive to nutrient withdrawal, promoting sustained B cell activation and proliferation. nih.gov In mouse models of follicular lymphoma, the expression of Rragd has been shown to be induced by the cytokine Interleukin-4 (IL-4). This upregulation is required for mTOR activation in lymphoma cells, particularly in response to B cell receptor (BCR) signaling, establishing a link between immune signaling and the Rag-mTOR pathway in cancer. citeab.com

In Vitro and Ex Vivo Mouse Cell Systems for Mechanistic Studies

To dissect the molecular mechanisms of Rag GTPase function, various in vitro and ex vivo systems derived from mice have been instrumental. Mouse Embryonic Fibroblasts (MEFs) have been a particularly valuable tool. MEFs generated from mice with genetic deletions of Rraga and Rragb (RagA/B knockout) have been used to demonstrate that these proteins are essential for the recruitment of mTORC1 to the lysosome in response to amino acids. scienceopen.comnih.gov Studies using these cells have shown that in the absence of RagA/B, mTORC1 remains cytoplasmic and inactive despite amino acid stimulation. nih.govscienceopen.com

CRISPR-Cas9 gene editing has been employed in various mouse cell lines to investigate the specific roles of individual Rag isoforms. For example, knocking out Rragc in C2C12 myoblasts was used to show that active RagC is necessary and sufficient for the recruitment of the transcription factor TFE3 to the lysosome, a key step in regulating lysosomal biogenesis. plos.org Similarly, knockout of Rragd in lymphoma cell lines demonstrated its requirement for mTOR activation following IL-4 and BCR stimulation. citeab.com

Ex vivo studies using primary cells from genetically modified mice have provided further insights. Splenic B cells isolated from knock-in mice expressing activating mutants of RagC (e.g., RagC S74C/T89N) show partial insensitivity to amino acid withdrawal and exhibit exacerbated activation when stimulated ex vivo. nih.gov These experiments have been crucial in demonstrating the cell-intrinsic effects of Rag mutations on B cell function and their contribution to lymphomagenesis. nih.gov Furthermore, ex vivo bioenergetic analysis of B cells from RagA/B-deficient mice has been used to study the role of Rag GTPases in regulating mitochondrial metabolism during B cell activation. researchgate.net

Behavioral and Phenotypic Characterization in Genetically Modified Mice

The physiological importance of Rag GTPases in mice has been extensively characterized through the generation of various genetically modified mouse models, including conventional knockouts and knock-ins of specific mutations.

Complete deletion of Rraga results in embryonic lethality around day 10.5 (E10.5), characterized by severe growth defects and a loss of mTORC1 activity, demonstrating its essential role in development. nih.govnih.gov In contrast, mice lacking Rragb are viable, fertile, and display no obvious phenotypes, which is attributed to the limited expression of RagB and the compensatory function of the more widely expressed RagA. nih.govnih.gov Acute, systemic deletion of Rraga in adult mice is also lethal, highlighting its ongoing necessity for organismal homeostasis. nih.govnih.gov

Cardiomyocyte-specific deletion of both Rraga and Rragb leads to the development of hypertrophic cardiomyopathy and phenotypes resembling lysosomal storage diseases, revealing a key role for these proteins in maintaining lysosomal function and cardiac health. nih.gov

Knock-in mouse models have been pivotal in understanding the consequences of Rag GTPase dysregulation.

Gain-of-function models: Mice expressing a constitutively active form of RagA (Raga Q66L) from the endogenous locus are born but fail to survive beyond the first postnatal day. nih.govmit.edu These neonatal mice exhibit an inability to inhibit mTORC1 in response to the natural fasting state after birth, leading to defective autophagy, profound hypoglycemia, and rapid death. mit.edu Mice with activating mutations in Rragc (e.g., S74C, T89N), which mimic those found in human follicular lymphoma, exhibit exacerbated B cell activation and humoral responses. nih.govnih.gov When crossed with the VavP-Bcl2 transgenic mouse model, these Rragc mutations significantly accelerate the development of follicular lymphoma. nih.govnih.gov

Hypomorphic models: Conversely, mice engineered to express a hypomorphic (partially inactive) variant of RagC (RagC Q119L) show attenuated mTORC1 signaling. nih.gov These mice have impaired B cell activation and are significantly protected from developing lymphoma and autoimmunity in susceptible genetic backgrounds, with minimal other detrimental effects. nih.gov

Phenotypes of Genetically Modified Rag GTPase Mouse Models
Mouse ModelModificationKey PhenotypeReference
Rraga-/-Conventional KnockoutEmbryonic lethal (~E10.5), growth defects, loss of mTORC1 activity. nih.govnih.gov
Rragb-/-Conventional KnockoutViable, fertile, no obvious phenotype. nih.govresearchgate.net
Rraga-iKOInducible Systemic Knockout (Adult)Lethal. nih.govnih.gov
Cardiomyocyte-specific Rraga/b dKOConditional Double KnockoutHypertrophic cardiomyopathy, lysosomal storage disease phenotype. nih.gov
RragaQ66L/Q66LConstitutively Active Knock-inNeonatal lethal, defective autophagy, persistent mTORC1 activity, hypoglycemia. nih.govmit.edu
RragcS74C/+ or RragcT89N/+Activating Mutation Knock-inExacerbated B cell activation and humoral responses. nih.govnih.gov
VavP-Bcl2; RragcS74C/+Activating Mutation Knock-in + Lymphoma ModelAccelerated development of follicular lymphoma. nih.gov
RragcQ119L/+Hypomorphic Mutation Knock-inAttenuated mTORC1 signaling, impaired B cell activation, resistance to lymphomagenesis. nih.gov

Conclusion and Future Research Directions

Integrated Understanding of "RRG" Proteins in Mouse Systems

An integrated understanding of Ras-related GTP-binding (RRG) proteins, exemplified by RhoA, in mouse systems reveals their critical role as molecular switches in a vast array of cellular processes. nih.govfrontiersin.org These proteins cycle between an active GTP-bound state and an inactive GDP-bound state, a process tightly controlled by guanine (B1146940) nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and guanine nucleotide-dissociation inhibitors (GDIs). nih.govfree.frportlandpress.com Mouse gene-targeting studies have been instrumental in dissecting the cell-type-specific functions of RhoA. nih.govashpublications.org For instance, while initial studies in fibroblast cell lines suggested RhoA is essential for organizing the actomyosin (B1167339) network and focal adhesions, studies on rhoA null mouse embryonic fibroblasts (MEFs) showed no such defects, indicating functional redundancy or cell-type-specific roles. nih.gov

In the context of mouse physiology, RhoA's function is highly specific to the cell type and signaling pathway. nih.gov In the cardiovascular system of mice, cardiac-specific overexpression of RhoA can lead to lethal dilated cardiomyopathy, sinus and atrioventricular nodal dysfunction, and contractile failure. jci.orgcytoskeleton.com Conversely, other studies with lower expression levels of active RhoA in mouse hearts showed protection against ischemia/reperfusion injury, highlighting the complexity of its role. cytoskeleton.com In the nervous system, RhoA is involved in regulating neuronal migration and axon growth. nih.govfrontiersin.org Furthermore, studies in mouse models of various diseases have implicated RhoA dysregulation in pathologies ranging from neurodegenerative diseases to cancer and hematological disorders. ashpublications.orgfrontiersin.orgoup.com

Identification of Novel "RRG" Related Proteins and Motifs

Research in mice has led to the identification of numerous novel proteins and motifs related to the RRG family. The yeast two-hybrid system, using mouse brain cDNA libraries, has been a powerful tool in this endeavor. nih.gov This approach has identified novel RhoA-interacting proteins (RIPs), such as a putative GDP/GTP exchange factor (RhoGEF) and a RhoA-binding protein designated p116Rip. nih.gov These proteins contain various signaling motifs, including PH domains and proline-rich regions, suggesting their involvement in complex signaling networks. nih.gov

Furthermore, screens for novel regulators of Rho GTPases have identified proteins like CAMGAP1 (CIN85 associated multi-domain containing Rho1), which has GAP activity towards Rac1 and Cdc42 and is implicated in clathrin-mediated endocytosis in murine tissues. nih.gov Additionally, studies have identified ARHGAP6, a novel RhoGAP, and explored its function through gene targeting in mouse embryonic stem cells. oup.com The identification of these interacting proteins and their specific motifs is crucial for understanding the precise regulation and diverse functions of RRG proteins in different cellular contexts.

Unraveling Complex Inter-Family and Inter-Motif Regulatory Networks

The regulatory networks governing RRG proteins in mice are incredibly complex, involving extensive cross-talk between different RRG family members and their regulators. nih.gov For example, there is a well-documented antagonism between Rac1 and RhoA, where Rac1 is associated with lamellipodial protrusions and RhoA with stress fiber formation. nih.gov This interplay is not merely a simple opposition but involves intricate signaling cascades that ensure coordinated cellular responses. nih.gov

Therapeutic Implications of Targeting "RRG" Related Pathways in Mouse Disease Models

The dysregulation of RRG pathways, particularly those involving RhoA, is implicated in a variety of diseases in mouse models, making them attractive therapeutic targets.

Neurodegenerative Diseases

In mouse models of Alzheimer's disease (AD), RhoA signaling is spatially dysregulated. nih.govberkeley.edudntb.gov.ua Changes in RhoA localization and activity have been observed in the brains of AD model mice. frontiersin.org Pharmacological modulation of Rho GTPase signaling has shown promise in these models. nih.gov For example, inhibitors of the RhoA effector ROCK, such as Y-27632 and fasudil, have demonstrated therapeutic potential in models of spinal muscular atrophy (SMA) by increasing survival and improving neuromuscular junction maturation. frontiersin.org Similarly, targeting the RhoA/ROCK pathway has been proposed as a potential therapeutic strategy for other neurodegenerative conditions. frontiersin.org

Cancer

In mouse models of cancer, Rho GTPases play crucial roles in tumor initiation, progression, and metastasis. oup.com For instance, the activation of Rho/ROCK signaling in the skin of genetically engineered mice promoted tumor growth and progression. scienceopen.com The therapeutic targeting of Rho pathways is being actively investigated. This includes not only inhibiting the cancer cells themselves but also the surrounding tumor microenvironment. scienceopen.com For example, combining a Rho inhibitor with agents that degrade the extracellular matrix has shown promise in mouse models of pancreatic cancer. scienceopen.com

Cardiovascular and Other Diseases

In mouse models of cardiovascular disease, both overexpression and loss of RhoA in cardiomyocytes have been shown to have detrimental effects, indicating that a balanced level of RhoA activity is crucial for cardiac health. cytoskeleton.com This complexity suggests that therapeutic interventions must be carefully targeted. In other contexts, such as inflammatory disorders, targeting the RhoA pathway has also shown potential. For example, in a mouse model of asthma, RhoA/ROCK signaling was implicated in airway repair and remodeling. nih.gov Furthermore, in mouse models of intestinal inflammation, blocking the RhoA/ROCK signaling pathway has shown protective effects. nih.gov

Data Tables

Table 1: Key Research Findings on RhoA in Mouse Models

Research Area Key Findings in Mouse Models Citations
Cellular Function RhoA is involved in cell-type-specific regulation of actomyosin dynamics, adhesion, proliferation, and gene expression. nih.gov
Cardiovascular System Overexpression of RhoA can lead to dilated cardiomyopathy and heart failure, while low-level activation can be protective against ischemia/reperfusion injury. jci.orgcytoskeleton.com
Nervous System RhoA regulates neuronal migration, axon guidance, and is implicated in neurodegenerative diseases like Alzheimer's. nih.govfrontiersin.orgfrontiersin.org
Hematopoiesis RhoA is essential for cytokinesis in erythroblasts and its deficiency leads to severe anemia in mouse embryos. ashpublications.org
Cancer RhoA/ROCK signaling promotes tumor growth and progression in mouse models of skin and pancreatic cancer. oup.comscienceopen.com

| Inflammatory Diseases | The RhoA/ROCK pathway is involved in airway remodeling in asthma and has protective effects when blocked in intestinal inflammation. | nih.gov |

Table 2: Compounds Mentioned in This Article

Compound Name
Fasudil

Q & A

Q. What experimental methodologies are recommended for identifying and characterizing RRG proteins in mouse mitochondrial studies?

RRG proteins (e.g., Rrg1, Rrg2) critical for respiratory growth can be identified via genome-wide deletion mutant screens and GFP fusion protein localization to mitochondria. High-throughput proteomic analyses, such as mitochondrial proteome profiling, are essential for confirming subcellular localization and functional categorization. For example, Merz and Westermann (2009) localized Rrg1, Rrg2, and Rrg5-Rrg10 to mitochondria using these methods, with functional properties summarized in Table 5 .

Q. How are RRG proteins implicated in mitochondrial genome maintenance and protein synthesis in murine models?

RRG proteins are required for mitochondrial genome stability and translational machinery. Studies in yeast homologs (e.g., Saccharomyces cerevisiae) reveal that RRG genes like Rrg3 encode proteins with mitochondrial presequences, suggesting conserved roles in oxidative phosphorylation. While direct mouse models are limited, extrapolation from yeast data highlights the necessity of conditional knockouts or CRISPR-based perturbations in murine cells to validate these functions .

Advanced Research Questions

Q. What mechanisms underlie RG motif-mediated interactions between RRG proteins and chaperones like Hsp90α in mouse cells?

Recent work demonstrates that RRG motifs (e.g., RRG, GRR) in client proteins facilitate phase separation and recruitment into Hsp90α condensates, critical for stress granule formation and protein homeostasis. Motif analysis (e.g., via PhaSepDB) reveals enrichment of RG repeats in 411/515 client proteins interacting with Hsp90α. Advanced techniques like live-cell imaging of condensate dynamics and in vitro phase separation assays are recommended to study these interactions .

Q. How can researchers resolve contradictions in functional annotations of RRG proteins across different model organisms?

Discrepancies arise from species-specific adaptations (e.g., yeast vs. mouse mitochondrial pathways). To address this, perform cross-species comparative genomics and validate hypotheses using murine cell lines. For instance, while yeast Rrg4 lacks a known mitochondrial localization signal, murine homologs may exhibit divergent trafficking mechanisms. Integrative multi-omics (transcriptomics, proteomics) and functional rescue experiments in knockouts are critical .

Q. What advanced computational tools are available for predicting RG motif interactions in RRG protein networks?

Use databases like PhaSepDB to identify RG motif-containing proteins in membraneless organelles. Machine learning models trained on motif prevalence (e.g., RRG, GRG) and structural data can predict interaction partners. Experimental validation via co-immunoprecipitation (Co-IP) and fluorescence correlation spectroscopy (FCS) is advised to confirm computational predictions .

Methodological Guidance

Q. What strategies optimize CRISPR/Cas9 editing for RRG gene knockout in mouse primary cells?

  • Design sgRNAs targeting exons critical for mitochondrial localization (e.g., presequence-encoding regions).
  • Validate edits using Sanger sequencing and mitochondrial respiration assays (Seahorse XF Analyzer).
  • Address off-target effects via whole-exome sequencing and functional redundancy checks .

Q. How should researchers design phase separation assays to study RRG protein condensates?

  • Purify recombinant RRG proteins with RG motifs and test in vitro phase separation under varying salt/pH conditions.
  • Use confocal microscopy with fluorescent tags (e.g., GFP-Hsp90α) to visualize condensate formation in live mouse cells.
  • Quantify condensate stability via turbidity assays or fluorescence recovery after photobleaching (FRAP) .

Data Interpretation and Validation

Q. How can conflicting localization data for RRG proteins (e.g., mitochondrial vs. cytoplasmic) be reconciled?

  • Perform subcellular fractionation followed by Western blotting to confirm mitochondrial enrichment.
  • Use proximity ligation assays (PLA) to map interactions with mitochondrial markers (e.g., Tom20).
  • Consider dual localization roles, as seen in stress-responsive proteins shuttling between compartments .

Q. What statistical approaches are robust for analyzing RRG protein network resilience in murine systems?

Apply graph theory metrics (e.g., modularity, centrality) to mitochondrial interaction networks. For example, rewired RRG ensembles in mouse microcirculation studies highlight resilience to damage through community structure analysis. Use tools like Cytoscape for network visualization and resilience simulations .

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